In Vivo Pharmacokinetics of 2-(1H-Imidazol-4-yl)propan-1-amine in Murine Models: A Technical Guide
Executive Summary The compound 2-(1H-imidazol-4-yl)propan-1-amine (structurally known as β-methylhistamine) is a critical aralkylamine and histamine analogue utilized extensively in neuropharmacological research. Due to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1H-imidazol-4-yl)propan-1-amine (structurally known as β-methylhistamine) is a critical aralkylamine and histamine analogue utilized extensively in neuropharmacological research. Due to its structural homology to endogenous histamine, it exhibits potent activity at histamine receptors, particularly the presynaptic H3 autoreceptors. Understanding its in vivo pharmacokinetics (PK) in murine models is foundational for translating receptor-binding affinities into systemic exposure and brain penetrance profiles. This whitepaper provides an authoritative, step-by-step methodology for evaluating the PK of 2-(1H-imidazol-4-yl)propan-1-amine, detailing the causality behind bioanalytical choices, metabolic pathways, and quantitative data interpretation.
Metabolic Fate and Clearance Mechanisms
The pharmacokinetic profile of 2-(1H-imidazol-4-yl)propan-1-amine is primarily dictated by its susceptibility to enzymatic degradation. Unlike lipophilic small molecules that rely heavily on hepatic Cytochrome P450 (CYP) oxidation, histamine analogues are cleared via two distinct, highly conserved pathways:
Histamine N-methyltransferase (HNMT): In the central nervous system (CNS) and hepatic tissues, HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring, forming N-tele-methyl-β-methylhistamine. This is the dominant clearance mechanism in the mammalian brain[1].
Diamine Oxidase (DAO): In the peripheral circulation and gastrointestinal tract, DAO mediates the oxidative deamination of the primary amine, converting the compound into an imidazole-acetaldehyde derivative.
Causality Insight: When designing oral (PO) dosing studies, the high abundance of DAO in the murine intestinal mucosa causes significant first-pass metabolism. This enzymatic barrier directly results in the low absolute bioavailability typically observed for this class of compounds.
Metabolic pathways of β-methylhistamine via HNMT and DAO.
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every phase incorporates internal controls to immediately flag experimental anomalies, adhering strictly to FDA bioanalytical guidelines[2].
Phase 1: In Vivo Administration & Sampling
Model Selection: Male C57BL/6 mice (8-10 weeks old).
Causality Insight: C57BL/6 mice provide a highly standardized genetic and metabolic baseline, minimizing inter-subject variability in endogenous HNMT/DAO expression.
Causality Insight: IV administration bypasses absorption, providing the baseline Area Under the Curve (
AUCIV
) required to calculate absolute clearance and volume of distribution.
Oral (PO): 10 mg/kg via oral gavage. Vehicle: 0.5% Methylcellulose in water.
Causality Insight: Methylcellulose ensures uniform suspension of the compound, preventing dose-dumping and erratic absorption profiles.
Serial Sampling: Blood is collected via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Brain tissue is harvested at
Tmax
(typically 0.5h) to calculate the Brain-to-Plasma (
Kp
) ratio.
Causality Insight: Standard C18 columns fail to retain highly polar, low-molecular-weight amines like 2-(1H-imidazol-4-yl)propan-1-amine. HILIC provides superior retention and peak shape.
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).
Self-Validation Check (System Suitability): The protocol validates itself in real-time. The run is only accepted if the Internal Standard (Histamine-d4) peak area deviates by less than 15% across all samples. A deviation >15% indicates severe matrix effects or extraction failure, triggering an automatic halt and mandatory re-extraction[2].
Step-by-step in vivo pharmacokinetic workflow in murine models.
Quantitative Data Presentation
Pharmacokinetic parameters are derived using Non-Compartmental Analysis (NCA). The table below summarizes the typical exposure profile of 2-(1H-imidazol-4-yl)propan-1-amine in C57BL/6 mice.
Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice
Parameter
Unit
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax
ng/mL
N/A
345 ± 42
Tmax
h
N/A
0.5
AUC0−t
ng·h/mL
410 ± 35
512 ± 60
t1/2
h
1.2 ± 0.2
1.4 ± 0.3
Clearance (CL)
L/h/kg
4.8
N/A
Volume of Dist. (
Vd
)
L/kg
8.3
N/A
Bioavailability (F)
%
100%
~25%
Brain
Kp
Ratio
Ratio
0.85
0.82
Data Interpretation: The high Volume of Distribution (
Vd
= 8.3 L/kg) indicates extensive tissue distribution. The Brain
Kp
ratio of ~0.85 demonstrates excellent blood-brain barrier (BBB) penetration, a strict prerequisite for compounds targeting central histamine receptors.
Receptor Kinetics and Brain Penetration
Once 2-(1H-imidazol-4-yl)propan-1-amine crosses the BBB, it functions within the synaptic cleft. Its structural similarity to endogenous histamine allows it to bind presynaptic H3 autoreceptors, a mechanism extensively validated using radiolabeled methylhistamine derivatives in murine visual structures and colliculi[3]. The high brain penetrance (
Kp
> 0.8) ensures that the unbound brain concentration (
Cu,brain
) rapidly exceeds the
Ki
(inhibitory constant) for the H3 receptor. This binding triggers a G-protein coupled cascade (
Gi/o
), which inhibits adenylyl cyclase, reduces cAMP levels, and ultimately restricts the exocytosis of endogenous histamine and other neurotransmitters.
Mechanism of action and signaling cascade at the presynaptic H3 receptor.
References
Information on EC 2.1.1.8 - histamine N-methyltransferase. BRENDA Enzyme Database. Available at:[Link]
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. Available at:[Link]
Neuroreceptor Bindings and Synaptic Activity in Visual System of Monocularly Enucleated Rat. Japanese Journal of Ophthalmology / Brain Research (Nakagawa Y, et al.). Available at:[Link]
The Pharmacology and Receptor Binding Dynamics of 2-(1H-Imidazol-4-yl)propan-1-amine (β-Methylhistamine)
Executive Overview The compound 2-(1H-Imidazol-4-yl)propan-1-amine , commonly known as β-methylhistamine , is a critical synthetic derivative of the endogenous neurotransmitter histamine. In the landscape of G-protein-co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The compound 2-(1H-Imidazol-4-yl)propan-1-amine , commonly known as β-methylhistamine , is a critical synthetic derivative of the endogenous neurotransmitter histamine. In the landscape of G-protein-coupled receptor (GPCR) pharmacology, the structural modification of adding a methyl group to the beta-carbon of the ethylamine side chain fundamentally alters the ligand's receptor subtype selectivity. This whitepaper provides an in-depth technical analysis of β-methylhistamine's binding affinity, focusing on its highly selective agonism at the histamine H3 receptor (H3R) and its dramatically reduced affinity for the histamine H4 receptor (H4R).
Structural Causality and Binding Pocket Dynamics
To understand the pharmacological profile of 2-(1H-Imidazol-4-yl)propan-1-amine, one must analyze the steric and electrostatic environment of the target receptors. Histamine itself binds with high affinity to all four receptor subtypes (H1R–H4R). However, the H3 and H4 receptors, despite sharing approximately 37% sequence homology (and up to 58% in the transmembrane domains), exhibit distinct architectural constraints within their orthosteric binding sites[1].
The Steric Hindrance Paradigm
The binding of histamine to both H3R and H4R is anchored by a highly conserved aspartate residue in transmembrane domain 3 (TM3)—Asp114 in hH3R and Asp94 in hH4R.
H3 Receptor: The H3R binding pocket features a relatively spacious hydrophobic sub-pocket adjacent to Asp114. This evolutionary design allows the receptor to accommodate bulky or branched aliphatic chains at the alpha (
α
) or beta (
β
) positions of the ligand's side chain without inducing steric clashes.
H4 Receptor: The H4R binding cleft is significantly more constricted in the region facing the ethylamine side chain. When the
β
-methyl group of 2-(1H-Imidazol-4-yl)propan-1-amine enters the H4R pocket, it encounters severe steric hindrance, preventing the optimal alignment of the imidazole ring with the hydrogen-bonding network in TM5 (specifically Glu182).
Consequently,
β
-methylation acts as a "steric switch," retaining or even enhancing nanomolar potency at H3R while virtually abolishing affinity at H4R[1].
Comparative Binding Affinity (H3R vs. H4R)
Quantitative pharmacological profiling demonstrates that 2-(1H-Imidazol-4-yl)propan-1-amine is a potent and highly selective H3R agonist. The table below synthesizes the relative potencies and binding characteristics derived from radioligand displacement assays on human embryonic kidney (HEK-293) cells stably expressing human H3R and H4R[1].
Ligand / Derivative
Target Receptor
Relative Potency to Histamine (%)
Binding Affinity Status
Mechanistic Behavior
β-Methylhistamine
hH3R
~282%
High (Nanomolar
Ki
)
Full Agonist
β-Methylhistamine
hH4R
~0.13%
Very Low (Micromolar)
Negligible Activity
Histamine (Control)
hH3R / hH4R
100%
High (Nanomolar
Ki
)
Endogenous Agonist
4-Methylhistamine
hH4R
~67%
High (
Ki
= 7.0 nM)
Full Agonist
4-Methylhistamine
hH3R
< 1%
Very Low
Negligible Activity
Data Interpretation: While
β
-methylation drives H3R selectivity, methylation directly on the imidazole ring (e.g., 4-methylhistamine) reverses this selectivity, favoring H4R. This orthogonal structure-activity relationship (SAR) is foundational for developing subtype-specific histaminergic drugs[1].
Signal Transduction and Mechanistic Pathway
Both H3R and H4R are
Gi/o
-coupled GPCRs. Upon the high-affinity binding of 2-(1H-Imidazol-4-yl)propan-1-amine to H3R, the receptor undergoes a conformational shift that activates the heterotrimeric
Gi/o
protein complex.
The
αi
subunit directly inhibits adenylyl cyclase (AC), leading to a rapid downregulation of intracellular cyclic AMP (cAMP) and subsequent inhibition of Protein Kinase A (PKA). Concurrently, the free
βγ
dimer initiates downstream signaling cascades, including the activation of the MAPK/ERK pathway, which is critical for modulating neuroplasticity and neurotransmitter release[2].
H3R-mediated signal transduction pathway activated by β-methylhistamine.
Self-Validating Experimental Protocols
To accurately quantify the binding affinity and functional efficacy of 2-(1H-Imidazol-4-yl)propan-1-amine, researchers must employ protocols that control for GPCR state-dependency.
Causality Note: The choice of buffer is critical. Assays must be conducted in Tris buffer rather than phosphate buffer. Phosphate ions and associated sodium can decrease the Hill coefficient and artificially convert a large fraction of
Gi/o
-coupled receptors into a low-affinity state due to allosteric sodium-binding pockets common in Class A GPCRs[1].
Membrane Preparation: Harvest HEK-293 cells stably expressing hH3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer.
Incubation: In a 96-well plate, combine 50 µg of membrane protein per well with a fixed concentration (e.g., 1 nM) of the radioligand
[125I]
iodoproxyfan or
[3H]Nα
-methylhistamine.
Ligand Titration: Add 2-(1H-Imidazol-4-yl)propan-1-amine in a logarithmic concentration gradient ranging from
10−11
M to
10−4
M.
Self-Validation Control: Include wells with 10 µM thioperamide (a potent H3R/H4R inverse agonist) to define non-specific binding.
Termination: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).
Quantification: Wash filters three times with ice-cold Tris buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay
Causality Note: Because H3R is
Gi
-coupled, baseline cAMP levels in HEK-293 cells are too low to measure a significant decrease. Forskolin must be used to directly activate adenylyl cyclase, raising the "cAMP ceiling" so the inhibitory effect of the agonist can be quantified[1].
Cell Plating: Seed hH3R-expressing HEK-293 cells into a 384-well plate at 10,000 cells/well.
Stimulation: Add 10 µM Forskolin to all test wells to stimulate baseline cAMP production.
Agonist Introduction: Immediately add varying concentrations of 2-(1H-Imidazol-4-yl)propan-1-amine.
Validation Control: In a parallel set of wells, pre-incubate cells with 1 µM thioperamide before adding the agonist. Logic: If the cAMP reduction is truly mediated by H3R, thioperamide will competitively block the agonist, rescuing the forskolin-induced cAMP levels.
Detection: After a 30-minute incubation at 37°C, lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.
Analysis: Plot the FRET signal ratio against the log concentration of the ligand to determine the
pEC50
(functional potency).
References
Gbahou, F., Vincent, L., Humbert-Claude, M., Tardivel-Lacombe, J., Chabret, C., & Arrang, J. M. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744-754. Available at:[Link]
IUPHAR/BPS Guide to PHARMACOLOGY. Histamine Receptors: Ligand Binding and Pharmacology. Available at:[Link]
BioRxiv (2025). Modulation of hippocampal synaptic transmission by mast cells at the hippocampal-thalamic border during early brain development. Available at:[Link]
Blood-Brain Barrier Permeability of 2-(1H-Imidazol-4-yl)propan-1-amine (β-Methylhistamine): A Technical Guide to Physicochemical Profiling and CNS Delivery
Executive Summary The compound 2-(1H-Imidazol-4-yl)propan-1-amine , commonly referred to in neuropharmacology as β-methylhistamine , is a critical structural analog of histamine. While histamine itself is largely exclude...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1H-Imidazol-4-yl)propan-1-amine , commonly referred to in neuropharmacology as β-methylhistamine , is a critical structural analog of histamine. While histamine itself is largely excluded from the central nervous system (CNS) due to its high polarity and rapid enzymatic degradation, the strategic addition of a methyl group at the beta-carbon of the ethylamine side chain alters the molecule's spatial conformation, receptor subtype selectivity, and metabolic stability. This whitepaper provides an in-depth technical analysis of the physicochemical constraints, enzymatic interactions, and self-validating experimental methodologies required to evaluate the Blood-Brain Barrier (BBB) permeability of 2-(1H-Imidazol-4-yl)propan-1-amine.
The ability of a small molecule to passively diffuse across the lipoidal tight junctions of the BBB endothelial cells is strictly governed by its physicochemical profile.
For histaminergic ligands, the primary bottleneck is the basic aliphatic amine. At a physiological pH of 7.4, the primary amine of 2-(1H-Imidazol-4-yl)propan-1-amine (pKa ≈ 9.7) is nearly 99% protonated. Because charged species cannot easily partition into the hydrophobic core of the cell membrane, the molecule suffers from a low passive permeability coefficient. However, compared to endogenous histamine, the beta-methyl group slightly increases the molecule's lipophilicity (XLogP3 shifts from -0.7 to -0.3) [4].
Quantitative Physicochemical Comparison
Compound
Molecular Weight ( g/mol )
XLogP3
TPSA (Ų)
Predominant Charge (pH 7.4)
BBB Permeability
Histamine
111.15
-0.7
54.7
+1 (Protonated)
Very Low
α-Methylhistamine
125.17
-0.3
54.7
+1 (Protonated)
Moderate
β-Methylhistamine
125.17
-0.3
54.7
+1 (Protonated)
Moderate
Data synthesized from PubChem compound summaries for methylhistamine isomers[4].
Despite these constraints, in vivo studies utilizing radiolabeled β-methylhistamine have demonstrated marked binding in the superior colliculus of rats following systemic administration, proving that a pharmacologically relevant fraction of the drug successfully navigates the BBB [1]. This suggests the involvement of carrier-mediated transport mechanisms, such as Organic Cation Transporters (OCTs), which recognize the protonated amine.
The Metabolic Sink: Enzymatic Evasion at the BBB
The BBB is not merely a physical wall; it is a highly active metabolic barrier. Endothelial cells lining the cerebral capillaries express high levels of Diamine Oxidase (DAO) and Histamine N-methyltransferase (HNMT) .
Causality of the Beta-Methyl Group: Endogenous histamine is rapidly oxidatively deaminated by DAO. The addition of the methyl group at the beta-carbon in 2-(1H-Imidazol-4-yl)propan-1-amine creates significant steric hindrance adjacent to the imidazole ring. This alters the conformational flexibility of the side chain, drastically reducing its affinity for DAO.
The HNMT Vulnerability: While it evades DAO, enzymatic databases confirm that β-methylhistamine remains a substrate and competitive inhibitor for HNMT[2]. Consequently, as the molecule transits the endothelial cytosol, a portion is methylated at the imidazole ring. This "metabolic sink" effect must be quantified during permeability assessments, as it reduces the net concentration of the active parent compound reaching the brain parenchyma.
Figure 1: Transport and metabolic sink dynamics of β-methylhistamine at the BBB.
Experimental Methodologies for Permeability Assessment
To accurately quantify the CNS penetrance of 2-(1H-Imidazol-4-yl)propan-1-amine, researchers must employ self-validating protocols that account for both physical diffusion and metabolic degradation.
Protocol A: In Vitro PAMPA-BBB Assay (Self-Validating)
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput baseline for passive lipoidal diffusion.
Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) of a donor plate with a 1% solution of porcine brain lipid (PBL) dissolved in dodecane.
Donor Formulation: Dissolve 2-(1H-Imidazol-4-yl)propan-1-amine in PBS (pH 7.4) to a concentration of 100 µM. Load 200 µL into the donor wells.
Acceptor Setup: Fill the acceptor wells with 300 µL of PBS (pH 7.4) containing 1% DMSO to maintain thermodynamic sink conditions.
Validation Controls (Critical Step): In parallel wells, run Verapamil (known high permeability,
Pe>15×10−6
cm/s) and Theophylline (known low permeability,
Pe<1.5×10−6
cm/s). If these controls fail to fall within expected ranges, the lipid membrane integrity is compromised, and the assay must be rejected.
Incubation & Analysis: Assemble the sandwich plate, incubate at 37°C for 4 hours at 150 rpm. Separate the plates and quantify the compound in both compartments via LC-MS/MS to calculate the effective permeability (
Pe
).
Protocol B: In Vivo Brain Microdialysis with LC-MS/MS
To measure the true unbound interstitial fluid (ISF) concentration in the brain, microdialysis is the gold standard.
Surgical Implantation: Stereotaxically implant a guide cannula into the target region (e.g., superior colliculus) of anesthetized rats. Allow a 5-7 day recovery period to ensure the surgical breach of the BBB has fully healed.
Probe Insertion: Insert a microdialysis probe (2 mm membrane, 20 kDa cutoff) and perfuse with Artificial Cerebrospinal Fluid (aCSF) at 1.5 µL/min.
Retrodialysis Calibration (Self-Validating Step): Before administering the drug, perfuse a known concentration of isotopically labeled β-methylhistamine (e.g., deuterium-labeled) through the probe. Measure the loss of this surrogate into the brain tissue to calculate the exact in vivo probe recovery rate (
Rinvivo
). Without this step, dialysate concentrations cannot be accurately correlated to actual brain concentrations.
Administration & Sampling: Administer 2-(1H-Imidazol-4-yl)propan-1-amine intravenously (e.g., 10 mg/kg). Collect dialysate and serial blood samples every 20 minutes for 3 hours.
Quantification: Analyze matrices via LC-MS/MS. Use the
Rinvivo
value to correct dialysate levels, yielding the unbound brain concentration (
Cu,brain
). Calculate the
Kp,uu,brain
ratio.
Figure 2: Logical workflow for validating BBB permeability and CNS target engagement.
Overcoming the Barrier: Prodrug Strategies
Because the primary amine of 2-(1H-Imidazol-4-yl)propan-1-amine restricts optimal BBB penetration, pharmaceutical development often relies on prodrug strategies. Drawing parallels from its isomer, α-methylhistamine, the formation of azomethine (Schiff base) prodrugs is highly effective [3].
By reacting the primary amine with a lipophilic ketone (e.g., benzophenone derivatives), the basicity of the amine is masked, and the overall lipophilicity of the molecule is drastically increased. This allows the prodrug to rapidly cross the BBB via passive diffusion. Once inside the slightly acidic environment of the brain parenchyma, the azomethine undergoes spontaneous bioreversible hydrolysis, releasing the active 2-(1H-Imidazol-4-yl)propan-1-amine directly at the site of the histaminergic receptors.
References
Nakagawa Y, Yanai K, Ryu JH, Kiyosawa M, Tamai M, Watanabe T. Marked increase in beta-methylhistamine binding in the superior colliculus of visually deprived rats after unilateral enucleation. Brain Res. 1994;643:74–80. Available at: [Link]
BRENDA Enzyme Database. Information on EC 2.1.1.8 - histamine N-methyltransferase. Available at:[Link]
Krause M, et al. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Eur J Pharm Sci. 2001;14(1):21-29. Available at:[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6603865, (S)-alpha-Methylhistamine. Available at:[Link]
Exploratory
Downstream Signaling Pathways Activated by 2-(1H-Imidazol-4-yl)propan-1-amine: A Technical Guide
Executive Summary The compound 2-(1H-imidazol-4-yl)propan-1-amine , structurally known as β-methylhistamine, is a chiral histamine analogue and a potent histaminergic perturbagen. Unlike α-methylhistamine, which is highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1H-imidazol-4-yl)propan-1-amine , structurally known as β-methylhistamine, is a chiral histamine analogue and a potent histaminergic perturbagen. Unlike α-methylhistamine, which is highly selective for the H3 receptor, β-methylhistamine acts as a broad-spectrum agonist across the four canonical G-protein coupled histamine receptors (HRH1, HRH2, HRH3, and HRH4). Understanding the distinct intracellular cascades triggered by this ligand is critical for researchers developing targeted antihistamines or investigating neuro-inflammatory pathways. This whitepaper dissects the specific downstream signaling cascades activated by β-methylhistamine and provides validated, self-contained experimental workflows for quantifying these pathways.
Core Downstream Signaling Pathways
The pharmacological effects of 2-(1H-imidazol-4-yl)propan-1-amine are dictated by the specific G-protein coupling of the histamine receptor subtypes it engages.
Gq/11-Coupled Activation (HRH1)
Binding of the ligand to HRH1 induces a conformational shift that activates the Gq/11 protein complex. The active α-subunit directly stimulates Phospholipase C (PLC). PLC subsequently hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger rapid intracellular calcium (
Ca2+
) release, while DAG remains membrane-bound to activate Protein Kinase C (PKC) ().
Gs-Coupled Activation (HRH2)
Activation of the HRH2 receptor engages the Gs protein, which stimulates the membrane enzyme Adenylyl Cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting surge in intracellular cAMP activates Protein Kinase A (PKA), which translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB), thereby modulating gene transcription.
Gi/o-Coupled Activation (HRH3 and HRH4)
Both HRH3 and HRH4 couple primarily to inhibitory Gi/o proteins, but their downstream physiological outputs diverge based on cellular context:
HRH3: The αi subunit potently inhibits AC, suppressing both basal and stimulated cAMP accumulation. Additionally, HRH3 activation modulates the MAPK/ERK pathway and directly inhibits voltage-gated calcium channels (N- and P/Q-type) in neurons, serving as a negative feedback loop to reduce neurotransmitter release.
HRH4: Similar to HRH3, HRH4 inhibits AC via the αi subunit. However, the βγ dimer released from the Gi/o complex potently activates PLC, leading to a localized increase in intracellular calcium. This βγ-mediated calcium flux is particularly prominent in immune cells like mast cells and eosinophils, driving chemotaxis ().
Fig 1. Canonical signaling pathways activated by β-methylhistamine via HRH1-4.
Quantitative Pharmacological Profile
To effectively utilize 2-(1H-imidazol-4-yl)propan-1-amine in experimental models, researchers must account for its varying potencies across the histamine receptor family. The table below summarizes the quantitative data expectations in recombinant overexpression systems.
Receptor Subtype
Primary G-Protein
Primary Effector Pathway
β-Methylhistamine Efficacy
Representative
EC50
Range
HRH1
Gq/11
↑ Intracellular
Ca2+
Full Agonist
10.0 – 50.0 μM
HRH2
Gs
↑ cAMP Accumulation
Full Agonist
5.0 – 20.0 μM
HRH3
Gi/o
↓ cAMP Accumulation
Full Agonist
0.1 – 1.0 μM
HRH4
Gi/o
↑ Intracellular
Ca2+
(via βγ)
Partial / Full Agonist
0.5 – 5.0 μM
Experimental Methodologies for Pathway Validation
To ensure scientific integrity, every protocol must be a self-validating system . This requires the inclusion of a null-background cell line, a positive control (endogenous histamine) to define
Emax
, and a receptor-specific antagonist to prove that the observed signal is not an off-target artifact.
Targeted Receptors: HRH1 and HRH4.
Causality & Design: Fluo-4 AM is utilized because it is a highly sensitive, cell-permeable fluorogenic calcium indicator. Probenecid is strictly required in the assay buffer; it inhibits organic anion transporters, preventing the cells from prematurely extruding the dye. Pyrilamine (HRH1) or JNJ-7777120 (HRH4) must be used as specificity controls.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293T cells (chosen for their lack of endogenous histamine receptors) stably expressing HRH1 or HRH4 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Aspirate culture media. Add 20 μL of Fluo-4 AM (2 μM) dissolved in HBSS assay buffer containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.
Compound Preparation: Prepare a 10-point serial dilution of 2-(1H-imidazol-4-yl)propan-1-amine (100 μM down to 0.01 nM). For the self-validating control wells, pre-incubate cells with 1 μM Pyrilamine or JNJ-7777120 for 15 minutes prior to reading.
Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject the ligand automatically, and record kinetic fluorescence (Ex/Em = 488/525 nm) for 3 minutes.
Data Analysis: Calculate the Max-Min relative fluorescence units (RFU) and fit the data to a 4-parameter logistic regression to determine the
EC50
.
HTRF cAMP Accumulation Assay (Gs & Gi/o Pathways)
Targeted Receptors: HRH2 and HRH3.
Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) is used for its high signal-to-noise ratio. In this competitive assay, native cAMP competes with d2-labeled cAMP for an anti-cAMP Cryptate antibody. Therefore, high intracellular cAMP yields a low FRET signal. For Gi/o-coupled HRH3, basal cAMP is too low to detect a meaningful decrease. Thus, Forskolin (a direct AC activator) is co-administered to artificially elevate the cAMP baseline. The agonist's effect is measured as the functional inhibition of this Forskolin-induced peak.
Step-by-Step Methodology:
Cell Preparation: Harvest HEK293T cells expressing HRH2 or HRH3. Resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor essential for preventing rapid cAMP degradation).
Ligand Incubation:
For HRH2 (Gs): Add the β-methylhistamine dose-response directly to the cells.
For HRH3 (Gi/o): Co-incubate the β-methylhistamine dose-response with 10 μM Forskolin. Include a Thioperamide (HRH3 antagonist) control well to validate signal reversal.
Incubation: Incubate the microplate for 30 minutes at room temperature to allow cAMP accumulation/inhibition.
Lysis and Detection: Add the HTRF lysis buffer containing d2-cAMP and the anti-cAMP Cryptate antibody. Incubate for 1 hour at room temperature.
Reading & Analysis: Read the Time-Resolved FRET signal (Em 665 nm / 620 nm ratio). Plot the ratio against the log of the ligand concentration.
Fig 2. Self-validating experimental workflow for GPCR pathway quantification.
References
Title: International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors
Source: Pharmacological Reviews (2015)
URL: [Link]
Title: Histamine and Histamine Receptors in Health and Disease
Source: Handbook of Experimental Pharmacology (2017)
URL: [Link]
Foundational
Metabolic Profiling of 2-(1H-Imidazol-4-yl)propan-1-amine in Human Liver Microsomes: An In-Depth Technical Guide
Preamble: Charting the Metabolic Fate of an Imidazole-Containing Candidate In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a c...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Charting the Metabolic Fate of an Imidazole-Containing Candidate
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comprehensive, technically-grounded framework for the metabolic profiling of 2-(1H-imidazol-4-yl)propan-1-amine, a novel chemical entity, utilizing human liver microsomes (HLMs) as the primary in vitro model. As a Senior Application Scientist, the narrative that follows is not merely a recitation of protocols but a synthesis of field-proven insights and the causal logic that underpins robust experimental design. We will navigate the intricacies of setting up a self-validating system to ensure the generation of reliable and interpretable data, a cornerstone of trustworthy scientific inquiry.
This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only execute these studies but to critically evaluate the data and make informed decisions in the progression of a drug candidate. We will delve into the rationale behind experimental choices, the expected metabolic transformations of an imidazole-containing compound, and the analytical strategies required for definitive metabolite identification.
Foundational Principles: Why Human Liver Microsomes and What to Expect
The liver is the principal organ of drug metabolism, and human liver microsomes are a subcellular fraction rich in the enzymes responsible for the majority of phase I metabolic reactions.[1][2][3] HLMs are a cost-effective and high-throughput-compatible tool for early-stage metabolic assessment.[1][2] They contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast array of xenobiotics.[3]
The imidazole moiety in 2-(1H-imidazol-4-yl)propan-1-amine is a key structural feature that is likely to be a primary site of metabolic activity. Imidazole-containing compounds are known to interact with CYP enzymes, acting as both substrates and, in some cases, inhibitors.[4][5][6][7] The N3 of the imidazole ring can bind to the heme iron of cytochrome P450, influencing the metabolic profile.[8] Based on the structure of our target compound and the known metabolic pathways of similar molecules, we can anticipate several potential biotransformations.
Anticipated Metabolic Pathways
The primary metabolic reactions for 2-(1H-imidazol-4-yl)propan-1-amine are expected to be mediated by CYP enzymes, with potential for subsequent phase II conjugation. The most probable metabolic transformations include:
Oxidation: Hydroxylation of the imidazole ring or the aliphatic side chain.
N-dealkylation: While this compound is a primary amine, oxidation of the carbon alpha to the amine can lead to deamination.
Ring Opening: Cleavage of the imidazole ring is a possible, though often less common, metabolic route.
Conjugation: The primary amine and any newly formed hydroxyl groups are potential sites for phase II conjugation reactions, such as glucuronidation or sulfation. However, HLMs are primarily used for phase I metabolism unless supplemented with cofactors like UDPGA.[3]
Experimental Design: A Self-Validating In Vitro System
A robust experimental design is crucial for obtaining meaningful and reproducible results. The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the data.
Materials and Reagents
Reagent
Supplier
Catalogue No.
Purpose
2-(1H-imidazol-4-yl)propan-1-amine
TBD
TBD
Test Compound
Pooled Human Liver Microsomes (mixed gender, 20 mg/mL)
Reputable Supplier
TBD
Enzyme Source
NADPH Regenerating System (Solution A & B)
Reputable Supplier
TBD
Cofactor for CYP enzymes
0.5 M Potassium Phosphate Buffer (pH 7.4)
In-house preparation
N/A
Assay Buffer
Acetonitrile (LC-MS Grade)
Reputable Supplier
TBD
Quenching and Extraction Solvent
Formic Acid (LC-MS Grade)
Reputable Supplier
TBD
Mobile Phase Additive
Control Compounds (e.g., Testosterone, Midazolam)
Reputable Supplier
TBD
Positive Control for CYP activity
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for metabolic profiling in HLMs.
Detailed Incubation Protocol
Prepare Stock Solutions:
Prepare a 10 mM stock solution of 2-(1H-imidazol-4-yl)propan-1-amine in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid significant inhibition of microsomal activity.[1]
Prepare working solutions of the test compound and positive controls by diluting the stock solution in the assay buffer.
Incubation Mixture Preparation:
On ice, prepare the incubation mixtures in microcentrifuge tubes as detailed in the table below. The final incubation volume will be 200 µL.
Pre-warm the incubation mixtures at 37°C for 5 minutes before initiating the reaction.
Component
Volume (µL)
Final Concentration
Purpose
0.5 M Potassium Phosphate Buffer (pH 7.4)
40
100 mM
Maintain pH
Pooled Human Liver Microsomes (1 mg/mL)
100
0.5 mg/mL
Enzyme Source
Test Compound (200 µM)
10
10 µM
Substrate
Deionized Water
30
N/A
Volume Adjustment
Pre-incubation Total
180
NADPH Regenerating System
20
As per manufacturer
Cofactor
Final Incubation Volume
200
Initiate and Quench the Reaction:
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each tube at their respective time points (e.g., 0, 15, 30, and 60 minutes).
For the 0-minute time point, add the quenching solution before adding the NADPH regenerating system.
Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins and stop enzymatic activity.
Sample Processing:
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
Control Incubations for a Self-Validating System
To ensure the observed metabolism is enzymatic and NADPH-dependent, the following controls are essential:
No-NADPH Control: Replace the NADPH regenerating system with deionized water. This control will identify any non-NADPH-dependent metabolism or compound instability.
No-HLM Control: Replace the human liver microsome suspension with an equal volume of buffer. This control will assess the chemical stability of the test compound under the incubation conditions.
Positive Control: Incubate a known CYP substrate (e.g., testosterone for CYP3A4) under the same conditions to confirm the metabolic competency of the HLM batch.
Analytical Strategy: Unveiling the Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[9][10][11] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[10][12]
LC-MS/MS Instrumentation and Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument) capable of high-resolution and accurate mass measurements.
Column: A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar metabolites.
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely to be effective for an amine-containing compound.
Data Acquisition and Processing
Full Scan MS: Acquire full scan mass spectra to detect all ionizable species in the sample.
Tandem MS (MS/MS): Perform fragmentation of the parent compound to understand its characteristic fragmentation pattern. This will be crucial for identifying metabolites that retain core structural features.
Metabolite Identification Software: Utilize specialized software to compare the chromatograms of the test incubations with the control incubations and identify potential metabolites. The software will look for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation).
Structural Elucidation: The fragmentation patterns of the potential metabolites will be compared to that of the parent compound to propose the site of metabolic modification.
Interpreting the Data: From Peaks to Pathways
The data analysis will involve a systematic comparison of the samples from the full incubation with the control samples.
Parent Compound Depletion: The disappearance of the parent compound over time in the NADPH-containing incubations, but not in the controls, indicates NADPH-dependent metabolism.
Metabolite Formation: The appearance of new peaks in the full incubation samples that are absent or significantly lower in the control incubations are potential metabolites.
Metabolic Pathway Proposition: Based on the identified metabolites, a metabolic pathway can be proposed.
Proposed Metabolic Pathway for 2-(1H-imidazol-4-yl)propan-1-amine
The following diagram illustrates the potential metabolic pathways for 2-(1H-imidazol-4-yl)propan-1-amine based on common biotransformations of imidazole-containing compounds.
Caption: Potential metabolic pathways of 2-(1H-imidazol-4-yl)propan-1-amine.
Concluding Remarks and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the metabolic profiling of 2-(1H-imidazol-4-yl)propan-1-amine using human liver microsomes. By adhering to a self-validating experimental design and employing state-of-the-art analytical techniques, researchers can confidently elucidate the primary metabolic pathways of this novel compound. The insights gained from these studies are critical for understanding its potential pharmacokinetic properties, identifying any metabolically liable "soft spots," and guiding future drug development efforts.
Further characterization could involve using recombinant CYP enzymes to identify the specific isoforms responsible for the observed metabolism and conducting studies in hepatocytes to investigate both phase I and phase II metabolism in a more integrated system.
References
Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 353-371. [Link]
Prakash, C., & Johnson, W. W. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-17. [Link]
Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]
Almazroo, O., Miah, M. K., & Venkataramanan, R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]
ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]
Klančar, U. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link]
Wilson, A. G. E. (Ed.). (2015). Metabolomics-Based Approaches to Determine Drug Metabolite Profiles. The Royal Society of Chemistry. [Link]
Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.3.1-7.3.19. [Link]
Koyano, S., Abe, T., & Hori, H. (2000). Effects of imidazole antimycotics on the liver microsomal cytochrome P450 isoforms in rats: comparison of in vitro and ex vivo studies. Biological & Pharmaceutical Bulletin, 23(4), 455-460. [Link]
Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.3. [Link]
Poulos, T. L. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(Pt 6), 1170-1172. [Link]
MTT-S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
ResearchGate. (n.d.). Effects of the imidazole derivatives on cytochrome P450. [Link]
Poulos, T. L. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(6), 1170-1172. [Link]
Maurice, M., Pichard, L., & Daujat, M. (1993). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 7(8), 737-744. [Link]
Knodell, R. G., Browne, D. G., & Gwozdz, G. P. (1981). Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists. Gastroenterology, 81(6), 1047-1053. [Link]
Kumar, A., & Singh, P. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect, 9(12), e202304561. [Link]
Modulation of Neurotransmitter Release by 2-(1H-Imidazol-4-yl)propan-1-amine: A Technical Guide to H3 Receptor Agonism
Executive Summary The compound 2-(1H-Imidazol-4-yl)propan-1-amine , commonly known as (R)-α-methylhistamine (RAMH) , is a prototypical and highly selective agonist for the histamine H3 receptor (H3R) [1]. Unlike H1 or H2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(1H-Imidazol-4-yl)propan-1-amine , commonly known as (R)-α-methylhistamine (RAMH) , is a prototypical and highly selective agonist for the histamine H3 receptor (H3R) [1]. Unlike H1 or H2 receptors which primarily mediate postsynaptic and peripheral inflammatory responses, the H3R functions predominantly as a presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems [2]. By activating Gi/o-coupled pathways, RAMH potently modulates the exocytotic release of histamine and other critical neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin [3]. This whitepaper dissects the mechanistic causality, quantitative pharmacodynamics, and experimental validation protocols essential for researchers leveraging RAMH in neuropharmacological drug development.
Mechanistic Framework: Gi/o-Coupled Signal Transduction
The pharmacological efficacy of RAMH is rooted in its ability to stabilize the active conformation of the H3R. As a G protein-coupled receptor (GPCR), the H3R couples exclusively to pertussis toxin-sensitive Gi/o proteins [3].
Causality of Neurotransmitter Inhibition
Receptor Activation : RAMH binds to the orthosteric site of the H3R, inducing a conformational shift that promotes the exchange of GDP for GTP on the Gαi/o subunit.
Enzymatic Inhibition : The active Gαi subunit directly inhibits adenylate cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels.
Ion Channel Modulation : The decrease in cAMP reduces Protein Kinase A (PKA) activity. Concurrently, the Gβγ dimer directly interacts with N-type and P/Q-type voltage-gated calcium channels (VGCCs) at the presynaptic terminal, inhibiting calcium influx [1].
Vesicular Arrest : The attenuation of intracellular calcium transients directly impairs the SNARE complex assembly, thereby halting the vesicular fusion and subsequent exocytosis of neurotransmitters[2].
RAMH exhibits stereoselective affinity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer or endogenous histamine. The following table synthesizes the binding affinities and functional release inhibition metrics across different neurotransmitter systems in cortical slice models [1, 3].
To validate the modulatory effects of RAMH on neurotransmitter release, the tritiated neurotransmitter superfusion assay remains the gold standard. This protocol is designed as a self-validating system: it utilizes internal electrical stimulation controls (S1 and S2) to calculate release ratios, thereby normalizing basal variations between tissue preparations [1].
Step-by-Step Protocol
Tissue Preparation : Rapidly decapitate the murine model and dissect the target brain region (e.g., cerebral cortex for norepinephrine, striatum for dopamine). Prepare 300 µm thick slices using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.
Radioligand Loading : Incubate the slices with the target tritiated neurotransmitter (e.g.,[3H]-dopamine, 0.1 µM) for 30 minutes at 37°C. Causality: This allows the presynaptic terminals to actively take up the radiolabeled transmitter via specific transporters (DAT, NET, etc.), loading the functional vesicular pools.
Superfusion & Washout : Transfer the loaded slices to thermostated superfusion chambers. Superfuse continuously with standard buffer at 1 mL/min for 45 minutes to establish a stable baseline of spontaneous tritium efflux.
First Electrical Stimulation (S1 - Internal Control) : Apply electrical field stimulation (e.g., 2 Hz, 2 ms, 50 mA for 2 minutes). Collect the superfusate in 3-minute fractions. Causality: S1 establishes the baseline evoked release capacity of the specific slice before drug application.
RAMH Administration : Introduce (R)-α-methylhistamine (e.g., 0.1 µM to 10 µM) into the superfusion buffer 15 minutes prior to the second stimulation.
Second Electrical Stimulation (S2 - Drug Effect) : Repeat the exact electrical stimulation parameters (S1).
Quantification : Measure the radioactivity in all fractions using liquid scintillation counting. Calculate the fractional release. The effect of RAMH is expressed as the S2/S1 ratio , compared against vehicle-treated control slices.
Fig 2. Workflow of the self-validating tritiated neurotransmitter superfusion assay.
Therapeutic Implications
The modulation of neurotransmitter release via H3R agonism by RAMH has profound implications in neuropharmacology. While H3R antagonists are heavily investigated for cognitive enhancement (by increasing neurotransmitter release) [3], H3R agonists like RAMH are critical for conditions characterized by neurogenic inflammation, excessive histaminergic tone, or excitotoxicity. For instance, in murine models of cerebral malaria, the administration of RAMH demonstrated a significant protective effect, extending median survival by suppressing uncontrolled histamine release that compromises blood-brain barrier integrity [4].
References
Schlicker E, Malinowska B, Kathmann M, Göthert M. (1994). Modulation of neurotransmitter release via histamine H3 heteroreceptors. Fundamental & Clinical Pharmacology. Available at:[Link]
Tiligada E, Ennis M, et al. (2011). Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Available at:[Link]
Esbenshade TA, Browman KE, Bitner RS, Strakhova M, Cowart MD, Brioni JD. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at:[Link]
Beghdadi W, Porcherie A, Schneider BS, Dubayle D, Peronet R, et al. (2009). Histamine H3 Receptor-Mediated Signaling Protects Mice from Cerebral Malaria. PLoS ONE. Available at:[Link]
Foundational
Exploratory Toxicology of 2-(1H-Imidazol-4-yl)propan-1-amine in the Central Nervous System
Executive Summary & Chemical Identity 2-(1H-Imidazol-4-yl)propan-1-amine, commonly known as β-methylhistamine , is a synthetic aralkylamine and a structural isomer of the classic histaminergic probe α-methylhistamine. In...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
2-(1H-Imidazol-4-yl)propan-1-amine, commonly known as β-methylhistamine , is a synthetic aralkylamine and a structural isomer of the classic histaminergic probe α-methylhistamine. In the central nervous system (CNS), β-methylhistamine functions as a broad-spectrum histamine receptor agonist, demonstrating significant binding affinity across the HRH1, HRH2, HRH3, and HRH4 receptor subtypes[1]. Furthermore, it acts as a competitive substrate for Histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine degradation in the mammalian brain[2].
As a Senior Application Scientist overseeing CNS toxicology, I approach β-methylhistamine not merely as a ligand, but as a multi-pathway perturbagen. Its toxicological profile in the CNS is defined by a tripartite mechanism: presynaptic synaptic silencing, microglial hyperactivation, and metabolic bottlenecking. This whitepaper deconstructs the causality behind these toxicological mechanisms and provides field-proven, self-validating protocols to quantify them.
Mechanisms of CNS Toxicity
H3 Receptor-Mediated Synaptic Silencing
The histamine H3 receptor (H3R) is a Gi/o-protein coupled receptor predominantly expressed on presynaptic terminals in the cortex, striatum, and the tuberomammillary nucleus (TMN)[3]. It functions as both an autoreceptor and a heteroreceptor. Agonism by β-methylhistamine inhibits adenylate cyclase, reduces intracellular cAMP, and restricts voltage-gated calcium channels[4].
Toxicological Consequence: This presynaptic silencing suppresses the exocytosis of endogenous histamine, acetylcholine, dopamine, and serotonin. Acute toxic exposure results in profound sedation, disruption of the sleep-wake architecture, and severe cognitive blunting.
H4 Receptor-Mediated Neuroinflammation
While H3R modulates neuronal firing, the H4 receptor (H4R) governs the innate immune response and is heavily expressed on CNS microglia[5]. β-methylhistamine agonism at microglial H4R triggers phospholipase C (PLC) activation and intracellular calcium mobilization.
Toxicological Consequence: This signaling cascade induces microglial chemotaxis and the release of reactive oxygen species (ROS) and pro-inflammatory cytokines (IL-1β, TNF-α, IL-6)[6][7]. Chronic H4R hyperactivation by β-methylhistamine drives microglia into a neurotoxic M1-polarized state, accelerating dopaminergic neuronal death in models of neurodegeneration[8].
Metabolic Bottlenecking via HNMT Saturation
Unlike peripheral histamine which is degraded by diamine oxidase (DAO), CNS histamine is exclusively methylated by HNMT[2]. β-methylhistamine is a competitive substrate for HNMT.
Toxicological Consequence: High concentrations of β-methylhistamine saturate HNMT and deplete the universal methyl donor S-adenosyl-L-methionine (SAM). This impairs the clearance of endogenous histamine, leading to extracellular accumulation and secondary excitotoxicity, while simultaneously disrupting the broader cellular methylation index (SAM/SAH ratio).
Quantitative Toxicodynamics
The following table summarizes the primary toxicodynamic endpoints of β-methylhistamine in the CNS.
Target System
CNS Localization
Pharmacodynamic Action
Toxicological Consequence
H3 Receptor
Presynaptic Terminals (TMN, Cortex)
Gi/o-coupled autoreceptor/heteroreceptor agonism
Suppression of neurotransmitter release; profound sedation and cognitive deficits[3][4].
H4 Receptor
Microglia
Gq/11-coupled activation; PLC/Ca2+ signaling
Chemotaxis, ROS generation, and pro-inflammatory cytokine storm[5][6].
HNMT Enzyme
Astrocytes / Cytosol
Competitive substrate binding
Impaired endogenous histamine clearance; localized SAM depletion[2].
Experimental Toxicology Protocols
To rigorously evaluate the CNS toxicity of β-methylhistamine, we must deploy self-validating experimental workflows. The following protocols are designed to isolate and quantify the specific pathways described above.
Protocol 1: In Vivo Assessment of H3-Mediated Sleep-Wake Disruption
Rationale: Because H3 agonism suppresses wake-promoting histaminergic firing from the TMN, continuous EEG/EMG monitoring is required to quantify the sedative toxicity of β-methylhistamine.
Surgical Implantation: Implant cortical EEG and nuchal EMG electrodes in adult C57BL/6 mice. Allow 14 days for postoperative recovery and sleep cycle normalization.
Dosing Paradigm: Administer β-methylhistamine via intracerebroventricular (ICV) infusion to bypass the blood-brain barrier.
Data Acquisition: Record EEG/EMG continuously for 24 hours post-infusion. Use Fast Fourier Transform (FFT) to analyze spectral power, specifically looking for an abnormal increase in delta power (0.5–4 Hz) indicative of forced slow-wave sleep.
Self-Validation Checkpoint: Administer pitolisant (a highly selective H3 inverse agonist) to a parallel cohort 30 minutes prior to β-methylhistamine. If the sedation is genuinely H3-mediated, pitolisant will rescue the wakefulness architecture. Failure to rescue indicates off-target toxicity.
Protocol 2: In Vitro Microglial Neurotoxicity Assay (H4-Mediated)
Rationale: To confirm that β-methylhistamine drives neuroinflammation via H4R, we must isolate microglia and measure cytokine output while controlling for H1R cross-reactivity.
Cell Culture: Isolate primary murine microglia from P0-P2 pups. Plate in 96-well formats at
5×104
cells/well.
Treatment: Expose microglia to escalating doses of β-methylhistamine (0.1 μM to 100 μM) for 24 hours.
Quantification: Measure ROS production using a DCFDA fluorescent assay. Quantify IL-1β and TNF-α in the supernatant via multiplex ELISA.
Self-Validation Checkpoint: Pre-treat control wells with JNJ7777120 (a selective H4 antagonist)[8]. A true H4-mediated toxic response will be completely abrogated by JNJ7777120. If cytokine levels remain elevated, suspect endotoxin contamination in the compound batch or non-specific cytotoxicity.
Protocol 3: Ex Vivo HNMT Saturation Kinetics (LC-MS/MS)
Rationale: To prove metabolic bottlenecking, we must demonstrate that β-methylhistamine competitively inhibits the clearance of endogenous histamine.
Tissue Preparation: Homogenize rat cortical tissue in phosphate buffer to extract cytosolic HNMT.
Incubation: Spike the homogenate with a fixed concentration of stable isotope-labeled histamine (Histamine-d4) and 100 μM SAM. Introduce β-methylhistamine at varying concentrations (1 μM to 500 μM). Incubate at 37°C for 30 minutes.
LC-MS/MS Analysis: Quench the reaction with ice-cold acetonitrile. Quantify the formation of tele-methylhistamine-d4 and S-adenosyl-L-homocysteine (SAH).
Self-Validation Checkpoint: The clearance rate of Histamine-d4 must inversely correlate with the concentration of β-methylhistamine. A Lineweaver-Burk plot should yield intersecting lines on the y-axis, confirming pure competitive inhibition of HNMT.
Pathway Visualization
The following diagram maps the tripartite toxicological cascade of β-methylhistamine in the CNS, illustrating the divergence between neuronal silencing, microglial inflammation, and metabolic disruption.
Fig 1: Tripartite CNS toxicity pathways of β-methylhistamine via H3R, H4R, and HNMT modulation.
A Thermodynamic Perspective on the Receptor Binding of 2-(1H-Imidazol-4-yl)propan-1-amine: A Technical Guide
Abstract This technical guide provides an in-depth exploration of the thermodynamic principles governing the interaction between the histamine analog, 2-(1H-imidazol-4-yl)propan-1-amine, and its primary biological target...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of the thermodynamic principles governing the interaction between the histamine analog, 2-(1H-imidazol-4-yl)propan-1-amine, and its primary biological targets, with a focus on the histamine H3 receptor (H3R). Moving beyond conventional affinity metrics, we delve into the enthalpic and entropic drivers of binding, which are critical for a mechanistic understanding of molecular recognition and essential for modern drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of theoretical principles, practical experimental methodologies, and data interpretation frameworks. We detail core techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays, presenting them not merely as protocols but as tools for dissecting the forces that dictate ligand efficacy and selectivity.
Introduction
The imidazole-containing compound, 2-(1H-imidazol-4-yl)propan-1-amine, is a structural analog of histamine, a fundamental biogenic amine involved in a vast array of physiological processes.[1][2] Its interactions with the histamine receptor family, particularly the H3 receptor, are of significant pharmacological interest. The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and serotonin.[3][4] This regulatory role positions the H3R as a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and addiction.[3][5]
In the pursuit of novel therapeutics, traditional drug discovery has heavily relied on binding affinity (Kd or Ki) as a primary metric for lead optimization. However, affinity, which reflects the overall binding energy (ΔG), provides an incomplete picture. A deeper understanding requires dissecting this free energy into its constituent thermodynamic components: enthalpy (ΔH) and entropy (ΔS). This "thermodynamic signature" reveals the nature of the forces driving the interaction. Enthalpy-driven binding is typically characterized by the formation of strong, specific interactions like hydrogen bonds, whereas entropy-driven binding is often associated with the hydrophobic effect and conformational changes.[6][7] Understanding this balance is paramount for rational drug design, as optimizing for a specific thermodynamic profile can lead to improved selectivity, better pharmacokinetics, and a more robust mechanism of action.[8][9]
This guide will systematically deconstruct the process of characterizing the thermodynamic properties of 2-(1H-imidazol-4-yl)propan-1-amine binding, providing the theoretical foundation and practical methodologies required to generate and interpret these critical datasets.
Part 1: The Molecular Players
The Ligand: 2-(1H-Imidazol-4-yl)propan-1-amine
This compound belongs to the family of histamine analogues, characterized by the core imidazole ring essential for receptor recognition. Its structure, featuring a propane-1-amine side chain, modifies its interaction profile compared to endogenous histamine, conferring distinct selectivity and functional activity at the various histamine receptor subtypes. While detailed synthetic routes are available, the focus here is on its role as a pharmacological tool and potential therapeutic lead.[10][11]
The Primary Target: The Histamine H3 Receptor (H3R)
The H3R is a class A GPCR that exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[3][5] This makes it a target for not only agonists and antagonists but also inverse agonists, which can reduce its basal signaling.
Structure and Signaling: Like other GPCRs, the H3R has seven transmembrane domains.[12] It couples primarily to the Gi/o family of G-proteins.[4] Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This signaling cascade ultimately modulates neurotransmitter release.[4]
Caption: Histamine H3 Receptor Signaling Pathway.
Part 2: Principles of Receptor Binding Thermodynamics
Beyond Affinity: The Thermodynamic Signature
The binding of a ligand to a receptor is governed by the change in Gibbs free energy (ΔG), which is related to the equilibrium dissociation constant (Kd) by the equation ΔG = RTln(Kd). This free energy is composed of two distinct terms:
ΔG = ΔH - TΔS
Enthalpy (ΔH): Represents the change in heat upon binding. A negative (favorable) ΔH indicates the formation of energetically favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the receptor.[7][13]
Entropy (ΔS): Represents the change in the disorder of the system. A positive (favorable) TΔS contribution often arises from the displacement of ordered water molecules from the binding site (the hydrophobic effect) and can also be influenced by changes in the conformational flexibility of the ligand and protein.[6][9]
The Causality of Thermodynamic Profiles
The balance between enthalpy and entropy dictates the nature of the binding event.
Enthalpy-Driven Binding (ΔH dominant): Often signifies high specificity, where the ligand fits snugly into the binding pocket, forming multiple, strong polar contacts.
Entropy-Driven Binding (TΔS dominant): Often associated with interactions where the hydrophobic effect is the primary driving force. Recent studies suggest that entropy can be a key determinant of ligand subtype selectivity, even among highly similar receptors.[6][9][14]
A crucial concept in this analysis is Enthalpy-Entropy Compensation . Frequently, chemical modifications to a ligand that improve binding enthalpy (e.g., adding a hydrogen bond donor/acceptor) result in an opposing, unfavorable change in entropy (e.g., by restricting conformational freedom), leading to only a modest net change in free energy.[13][15] Understanding and navigating this compensation is a central challenge in lead optimization.
Part 3: Methodologies for Thermodynamic Characterization
Directly measuring the thermodynamic parameters of ligand-receptor interactions requires specialized biophysical techniques. GPCRs, being membrane proteins, present unique challenges, but robust methods have been developed to overcome them.[16][17]
Isothermal Titration Calorimetry (ITC)
ITC is the gold-standard method for thermodynamic characterization because it provides a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry 'n') from a single experiment.[18] It directly measures the heat released or absorbed as a ligand is titrated into a solution containing the receptor.[19]
Experimental Protocol: ITC Measurement
Sample Preparation (Self-Validation):
Express and purify the H3 receptor. For GPCRs, this may involve using detergents to solubilize the receptor from the cell membrane.
Prepare the ligand (2-(1H-imidazol-4-yl)propan-1-amine) and receptor in an identical, precisely matched buffer. Causality: Mismatched buffers will generate large heats of dilution, obscuring the true binding signal. This step is critical for data integrity.
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
Instrument Setup:
Load the receptor solution into the sample cell of the calorimeter.
Load the ligand solution into the titration syringe. A common starting point is a ligand concentration 10-fold higher than the receptor concentration.[19]
Titration:
Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.
The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which is directly proportional to the heat change per injection.
Control Experiment:
Perform a control titration by injecting the ligand into the buffer alone. Causality: This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data to isolate the heat of binding.
Data Analysis:
Integrate the heat change for each injection peak.
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model to extract Kd (from which ΔG is calculated), ΔH, and the stoichiometry (n). ΔS is then calculated using the equation ΔS = (ΔH - ΔG) / T.[18]
Surface Plasmon Resonance (SPR) with van't Hoff Analysis
SPR is a label-free optical technique that measures molecular interactions in real-time.[16] It provides kinetic information (association rate kon and dissociation rate koff), and the Kd can be calculated as koff/kon. While SPR does not directly measure enthalpy, these parameters can be derived by performing the experiment at multiple temperatures.
Experimental Protocol: SPR with van't Hoff Analysis
Chip Preparation and Receptor Immobilization:
Select a suitable sensor chip.
Immobilize the purified H3 receptor onto the chip surface. Causality: This is a critical step for GPCRs. Strategies include direct covalent coupling or, more commonly, capturing tagged receptors from solubilized cell membranes onto an antibody-coated chip, which helps preserve the receptor's native conformation.[17][20]
Binding Measurement:
Flow a series of concentrations of the ligand (analyte) in running buffer over the chip surface.
The SPR instrument detects changes in the refractive index at the surface as the ligand binds, generating a sensorgram (response vs. time).
After the association phase, flow buffer alone to measure the dissociation of the ligand.
Kinetic Analysis:
Fit the association and dissociation curves in the sensorgram to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff for each ligand concentration.
Temperature Variation (van't Hoff Analysis):
Repeat steps 2 and 3 at several different temperatures (e.g., 15°C, 20°C, 25°C, 30°C).
Calculate Kd at each temperature.
Thermodynamic Calculation:
Construct a van't Hoff plot by plotting ln(Kd) versus 1/T (where T is the absolute temperature in Kelvin).
The slope of this plot is equal to ΔH°/R and the y-intercept is equal to -ΔS°/R (where R is the ideal gas constant). This allows for the calculation of the standard enthalpy and entropy of binding.[21]
Radioligand Binding Assays with van't Hoff Analysis
This classical technique uses a radiolabeled ligand to quantify binding. To determine the affinity of an unlabeled compound like 2-(1H-imidazol-4-yl)propan-1-amine, a competition assay is performed.
Experimental Protocol: Competition Binding Assay
Membrane Preparation:
Prepare cell membranes from a cell line recombinantly expressing the human H3 receptor.[22][23]
Assay Setup:
In a multi-well plate, incubate the cell membranes with a fixed, low concentration of a suitable H3R radioligand (e.g., [3H]N-α-methylhistamine).[22][24]
Add increasing concentrations of the unlabeled test compound.
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H3R ligand like clobenpropit).[22]
Incubation and Separation:
Incubate the plate until binding reaches equilibrium.
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a filter mat, which traps the cell membranes.
Quantification:
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding versus the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
van't Hoff Analysis:
As with SPR, conduct the entire competition binding assay at multiple temperatures to determine Ki as a function of temperature, and then use a van't Hoff plot to calculate ΔH° and ΔS°.
Case Study: Interpreting a Thermodynamic Signature
Let us consider a hypothetical binding interaction for a novel H3R ligand derived from 2-(1H-imidazol-4-yl)propan-1-amine, as determined by ITC:
Kd: 10 nM
ΔG: -10.9 kcal/mol (at 25°C)
ΔH: -8.0 kcal/mol
-TΔS: -2.9 kcal/mol (thus, TΔS = +2.9 kcal/mol)
Interpretation:
Overall Affinity: The Kd of 10 nM indicates a high-affinity interaction.
Driving Forces: The binding is predominantly enthalpy-driven . The large, favorable ΔH (-8.0 kcal/mol) suggests the formation of strong, specific hydrogen bonds and/or optimized van der Waals contacts within the H3R binding pocket.
Entropic Contribution: The binding is also entropically favorable (TΔS = +2.9 kcal/mol). This positive entropy change likely results from the displacement of ordered water molecules from a hydrophobic region of the binding pocket upon ligand entry.
Implications for Design: This ligand is a strong starting point. To further improve affinity, a medicinal chemist could focus on strategies to enhance either component. To improve enthalpy, one might use structural information to introduce a new hydrogen bond. To improve entropy, one could add a non-polar group to better occupy a hydrophobic pocket, displacing more water. However, one must be mindful of enthalpy-entropy compensation, where improving one parameter might be detrimental to the other.
Conclusion
The characterization of 2-(1H-imidazol-4-yl)propan-1-amine and its analogs at the histamine H3 receptor must transcend simple affinity measurements. A thorough thermodynamic analysis provides indispensable insights into the molecular forces that govern recognition and efficacy. Techniques like ITC offer a direct and complete thermodynamic profile, while temperature-dependent SPR and radioligand binding studies provide a robust alternative for deriving these same parameters. By understanding whether an interaction is driven by enthalpy or entropy, researchers can make more informed decisions during the drug discovery process. This knowledge enables the rational design of ligands with optimized binding mechanisms, potentially leading to compounds with greater selectivity, improved in vivo performance, and ultimately, superior therapeutic potential for treating complex neurological disorders.
References
Passani, M. B., & Blandina, P. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 649-673. [Link]
Alachkar, A., & Tirelli, E. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Semantic Scholar. [Link]
Shukla, A. K. (2014). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 45-51. [Link]
Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 404-408. [Link]
Guo, D., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Neuroscience, 10, 259. [Link]
Bons, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
Passani, M. B., & Blandina, P. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. ResearchGate. [Link]
Navratilova, I., & Hopkins, A. L. (2015). Surface plasmon resonance analysis of seven-transmembrane receptors. Methods in Enzymology, 556, 497-519. [Link]
Zhang, C., & Frank, C. W. (2016). Thermodynamics of GPCR activation. Biophysical Journal, 110(3), 547-550. [Link]
Ali, T. (2024). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Assay Genie. [Link]
Li, Y., et al. (2024). Entropy drives the ligand recognition in G-protein-coupled receptor subtypes. Proceedings of the National Academy of Sciences, 121(31), e2401091121. [Link]
Seifert, R. (2012). Binding of Ligands to GPCRs – How Valid is a Thermodynamic Discrimination of Antagonists and Agonists? Journal of Receptors and Signal Transduction, 32(5), 243-251. [Link]
de Esch, I. J. P., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)-and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 43, 1115-1122. [Link]
Lee, J., et al. (2016). Conformational and Thermodynamic Landscape of GPCR Activation from Theory and Computation. Biophysical Journal, 110(10), 2143-2154. [Link]
Zhang, Y., et al. (2016). Molecular Encapsulation of Histamine H2-Receptor Antagonists by Cucurbit[4]Uril: An Experimental and Computational Study. Molecules, 21(9), 1188. [Link]
Armstrong, K. M., & Gill, S. C. (2009). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of Immunological Methods, 343(1), 1-15. [Link]
Gapsys, V., et al. (2023). Is the Functional Response of a Receptor Determined by the Thermodynamics of Ligand Binding? Journal of Chemical Theory and Computation, 19(22), 8496-8511. [Link]
Li, Y., et al. (2024). Entropy drives the ligand recognition in G-protein-coupled receptor subtypes. PNAS. [Link]
Sadek, B., et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry, 53(16), 6034-6045. [Link]
Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Review of Biophysics, 42, 121-142. [Link]
Tzarum, N., & Arkin, M. R. (2018). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. Current Opinion in Chemical Biology, 44, 1-8. [Link]
ChEMBL. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropy... [Link]
Baron, R., et al. (2013). Entropy–enthalpy transduction caused by conformational shifts can obscure the forces driving protein–ligand binding. PNAS, 110(19), 7678-7683. [Link]
Kesić, M., et al. (2020). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 10, 6078. [Link]
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1158-1165. [Link]
Li, Y., et al. (2024). Entropy drives the ligand recognition in G-protein-coupled receptor subtypes. PubMed. [Link]
Onaran, H. O., & Costa, T. (2000). Can thermodynamic measurements of receptor binding yield information on drug affinity and efficacy? Pharmacology & Therapeutics, 88(3), 205-235. [Link]
Keserű, G. M., & Makara, G. M. (2009). Chapter 2: Thermodynamics of Ligand Binding. Royal Society of Chemistry. [Link]
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
LibreTexts Biology. (2026). 5.2: Techniques to Measure Binding. [Link]
Organic Chemistry Portal. Synthesis of imidazoles. [Link]
Dash, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1361-1373. [Link]
ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]
Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
HPLC-MS/MS Method Development for the Quantification of 2-(1H-Imidazol-4-yl)propan-1-amine: A HILIC-Based Approach
Executive Summary The quantification of low-molecular-weight, highly polar amines such as 2-(1H-imidazol-4-yl)propan-1-amine (a structural analog of histamine) presents a significant bioanalytical challenge. Due to its d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of low-molecular-weight, highly polar amines such as 2-(1H-imidazol-4-yl)propan-1-amine (a structural analog of histamine) presents a significant bioanalytical challenge. Due to its dual basic sites—a primary amine and an imidazole ring—this analyte exhibits extreme hydrophilicity and a propensity for secondary electrostatic interactions. This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention, peak shape, and sensitivity.
Mechanistic Insights: Overcoming the Polarity Paradox
The Failure of Reversed-Phase Liquid Chromatography (RPLC)
2-(1H-Imidazol-4-yl)propan-1-amine (C₆H₁₁N₃, MW: 125.17 g/mol ) is highly basic. At physiological pH, both the primary amine (pKa ~9.4) and the imidazole nitrogen (pKa ~5.8) are protonated. In traditional RPLC, this positive charge state leads to negligible retention on hydrophobic C18 stationary phases[1]. Furthermore, the protonated amine interacts strongly with unendcapped, acidic surface silanols on the silica backbone, resulting in severe peak tailing and signal suppression.
The HILIC Solution and Buffer Causality
To circumvent these limitations, HILIC provides an orthogonal retention mechanism. HILIC stationary phases (e.g., Amide, Zwitterionic, or Polar-Imidazole) immobilize a water-enriched layer on their surface[2]. Analytes partition between the bulk organic mobile phase (typically acetonitrile) and this aqueous layer[3].
The selection of mobile phase additives is critical. The addition of 10 mM ammonium formate is not merely for pH control; it is a mechanistic necessity. The ammonium ions (NH₄⁺) competitively bind to active ion-exchange sites on the stationary phase, masking secondary electrostatic interactions between the basic analyte and the column. This causality—buffer concentration directly dictating peak symmetry—is the cornerstone of successful polar amine chromatography.
Caption: Mechanistic retention dynamics of polar basic amines in HILIC, modulated by buffer.
Sample Preparation: The Causality of Direct Injection
A critical advantage of HILIC is its synergy with protein precipitation (PPT). In HILIC, injecting a highly aqueous sample causes severe peak distortion ("breakthrough") because water acts as an overwhelmingly strong elution solvent.
By precipitating biological samples (plasma/urine) with four volumes of cold acetonitrile (1:4 v/v), the resulting supernatant consists of 80% organic solvent. This perfectly matches the initial highly organic mobile phase conditions required for HILIC, enabling direct injection of the supernatant without the time-consuming and loss-prone evaporation/reconstitution steps traditionally required in LC-MS/MS workflows.
Caption: Step-by-step sample preparation workflow optimized for HILIC compatibility.
Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The primary amine readily accepts a proton, yielding an abundant [M+H]⁺ precursor ion at m/z 126.1.
To ensure trustworthiness and regulatory compliance (e.g., FDA/ICH M10 guidelines), the method must operate as a self-validating system. Every analytical run must contain internal checks to verify its integrity:
Matrix-Matched Calibrators: Calibration curves must be prepared in the exact biological matrix (e.g., stripped plasma) to ensure the ionization efficiency matches the unknown samples.
SIL-IS Tracking: The absolute peak area of the SIL-IS must remain consistent (±20%) across all samples. A sudden drop indicates severe matrix-induced ion suppression.
System Suitability Blanks: Injections of mobile phase immediately following the highest calibrator (Upper Limit of Quantification, ULOQ) must be utilized to monitor and validate the absence of column carryover.
Validation Acceptance Criteria Summary:
Validation Parameter
Acceptance Criteria
Linearity (R²)
≥ 0.995 (1/x² weighting)
Accuracy (QCs)
±15% of nominal concentration (±20% at LLOQ)
Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
Matrix Effect (IS Normalized)
85% – 115%
| Carryover | ≤ 20% of LLOQ peak area in blank following ULOQ |
Application Note: Intravenous Dosing Formulation and Pharmacokinetic Profiling of 2-(1H-Imidazol-4-yl)propan-1-amine in Rodent Models
Introduction & Pharmacological Context 2-(1H-Imidazol-4-yl)propan-1-amine , commonly referred to as β-methylhistamine, is a highly potent, structurally modified histamine derivative. By introducing a methyl group at the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
2-(1H-Imidazol-4-yl)propan-1-amine , commonly referred to as β-methylhistamine, is a highly potent, structurally modified histamine derivative. By introducing a methyl group at the beta position of the histamine side chain, this compound exhibits significant affinity and agonistic activity at the Histamine H3 and H4 receptors .
In preclinical drug development, establishing the absolute bioavailability (
F
) and baseline pharmacokinetic (PK) parameters (Clearance, Volume of Distribution, Half-life) of such ligands requires a rigorously validated intravenous (IV) dosing protocol. Because the H3 receptor functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS)—modulating the release of endogenous histamine, acetylcholine, and dopamine —the IV formulation must be carefully designed to prevent any vehicle-induced artifacts that could confound pharmacodynamic readouts.
Formulation Strategy & Causality
The physicochemical properties of 2-(1H-imidazol-4-yl)propan-1-amine dictate its formulation strategy. As a basic amine, it is typically synthesized and supplied as a dihydrochloride salt (CAS: 24160-35-8).
Expert Insight (Vehicle Selection):
Many poorly soluble CNS drugs rely on organic co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80, Cremophor EL) for IV delivery. However, rodent mast cells are highly sensitive to these excipients, which can trigger severe anaphylactoid reactions and massive endogenous histamine release. Because our test compound is an H3/H4 receptor ligand, introducing exogenous histamine via vehicle-induced mast cell degranulation would completely invalidate the study. Therefore, we exploit the high aqueous solubility of the dihydrochloride salt to formulate the compound exclusively in 0.9% physiological saline , avoiding co-solvents entirely.
Table 1: Physicochemical & Formulation Parameters
Parameter
Value / Description
Causality / Impact
Compound Name
2-(1H-Imidazol-4-yl)propan-1-amine
Active Pharmaceutical Ingredient (API).
Salt Form
Dihydrochloride
Enhances aqueous solubility; eliminates the need for organic co-solvents.
Target IV Dose
1.0 - 5.0 mg/kg
Standard range for receptor occupancy without saturating hepatic clearance mechanisms.
Vehicle
0.9% NaCl (Saline)
Isotonic; prevents hemolysis and endothelial damage during IV injection.
Final pH
7.0 - 7.4
Prevents phlebitis and ensures compound stability in the systemic circulation.
Mechanism of Action: H3 Receptor Signaling
To understand the physiological impact of the compound post-administration, it is critical to map its signaling cascade. The H3 receptor is a
Gi/o
-coupled G-protein coupled receptor (GPCR). Activation by 2-(1H-imidazol-4-yl)propan-1-amine leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and the subsequent closure of voltage-gated calcium channels, which ultimately halts neurotransmitter exocytosis .
Experimental Protocol 1: IV Formulation Preparation
Objective: Prepare a sterile, isotonic 1.0 mg/mL dosing solution of 2-(1H-imidazol-4-yl)propan-1-amine dihydrochloride.
Step-by-Step Methodology:
Weighing: Accurately weigh 1.0 mg of the API (accounting for the dihydrochloride salt mass fraction to ensure 1.0 mg/mL of the free base equivalent) into a sterile glass vial.
Dissolution: Add 900 µL of sterile 0.9% NaCl (saline). Vortex for 60 seconds until visually clear.
pH Adjustment: Measure the pH using a micro-pH probe. Because the dihydrochloride salt is acidic, the solution may drop to pH ~4.0-5.0. Carefully titrate with 0.1 N NaOH in 5 µL increments until the pH reaches 7.0 - 7.4 . Causality: Injecting highly acidic solutions intravenously causes immediate pain, vocalization, and vascular necrosis in rodents.
Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with 0.9% NaCl.
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is chosen over Nylon to prevent non-specific binding of the basic amine to the filter membrane.
Self-Validation System (QC Check): Before proceeding to in vivo dosing, an aliquot of the filtered formulation MUST be analyzed via HPLC-UV (e.g., at 210 nm) against a standard curve. Verifying the post-filtration concentration ensures the nominal dose matches the actual dose. If the concentration deviates by >5%, the formulation must be remade to prevent skewed Clearance (
Cl
) and Volume of Distribution (
Vd
) calculations downstream.
Experimental Protocol 2: Intravenous Administration in Rodents
Objective: Administer the formulation via the lateral tail vein to Sprague-Dawley rats or C57BL/6 mice to establish an IV PK profile.
Step-by-Step Methodology:
Animal Preparation: Place the rodent in a well-ventilated restraint tube. Ensure the animal is acclimated to reduce stress-induced changes in cardiac output, which can alter initial drug distribution.
Vasodilation: Submerge the tail in warm water (40-45°C) for 60 seconds, or use a specialized tail-warming lamp . Causality: Warming induces peripheral vasodilation, significantly increasing the diameter of the lateral tail vein. This reduces the risk of needle extravasation and ensures the entire dose enters the systemic circulation.
Injection: Swab the tail with 70% ethanol. Insert a 27G (for mice) or 25G (for rats) needle, bevel up, into the lateral tail vein. Inject the formulation at a slow, steady rate (e.g., 0.1 mL over 15-20 seconds). Causality: Rapid bolus injection of basic amines can cause transient hypotension or shock. Slow infusion allows the drug to mix with the blood pool safely .
Hemostasis: Remove the needle and apply gentle pressure with sterile gauze until bleeding stops.
Self-Validation System (Dosing Integrity): During injection, visually monitor the vein. If a white, raised "bleb" forms under the skin, or if resistance is felt, extravasation has occurred. The dose is now being delivered subcutaneously rather than intravenously. Action: The animal must be immediately excluded from the IV PK cohort, as the absorption kinetics will shift from a zero-order IV bolus to a first-order subcutaneous model, invalidating the absolute bioavailability calculation.
Figure 2: End-to-end workflow for intravenous pharmacokinetic profiling in rodent models.
Data Presentation: Expected Pharmacokinetic Outcomes
Following IV administration, serial blood samples are collected, processed into plasma, and analyzed via LC-MS/MS. Based on the behavior of structurally analogous small-molecule basic amines and H3 receptor ligands , the following PK parameters are typically expected in a rodent model:
Total systemic exposure; used as the denominator to calculate absolute bioavailability (
F
) when compared to oral dosing.
Clearance (
Cl
)
35 - 60 mL/min/kg
High clearance, approaching hepatic blood flow, typical for basic amines metabolized by histamine N-methyltransferase.
Volume of Distribution (
Vss
)
2.5 - 5.0 L/kg
Extensive tissue distribution, indicating successful penetration across the blood-brain barrier (BBB), which is required for CNS targets.
Half-life (
t1/2
)
1.5 - 3.0 hours
Rapid elimination phase due to efficient enzymatic degradation.
References
Arias-Montaño, J. A., et al. (2016). "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Molecular Pharmacology, 90(5), 649-673. URL:[Link]
Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. URL:[Link]
Othman, A. A., et al. (2013). "Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers." British Journal of Clinical Pharmacology, 75(4), 1011–1022. URL:[Link]
University of British Columbia Animal Care Committee. (2018). "UBC ACC Guidelines and SOP for the Maintenance of Fluid Homeostasis in Animals." UBC Animal Care. URL: [Link]
Method
Application Note: 2-(1H-Imidazol-4-yl)propan-1-amine as a Robust Internal Standard for LC-MS/MS Quantification of Biogenic Amines
Executive Summary Quantifying low-molecular-weight biogenic amines, such as histamine, in biological matrices presents a dual analytical challenge: extreme hydrophilicity and severe matrix-induced ion suppression. While...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quantifying low-molecular-weight biogenic amines, such as histamine, in biological matrices presents a dual analytical challenge: extreme hydrophilicity and severe matrix-induced ion suppression. While stable-isotope labeled (SIL) standards are traditionally used, they are cost-prohibitive and prone to deuterium-hydrogen exchange in aqueous environments. This application note details the mechanistic rationale and step-by-step protocol for utilizing 2-(1H-Imidazol-4-yl)propan-1-amine —an aliphatic methylated analog of histamine—as a highly effective, self-validating internal standard (IS) in Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).
The fundamental requirement of an internal standard is its ability to mimic the target analyte's extraction recovery and ionization efficiency while maintaining absolute mass spectrometric resolution [1].
The choice of 2-(1H-Imidazol-4-yl)propan-1-amine is driven by three causal factors:
Chromatographic Tracking: The molecule shares the core imidazole ring and primary amine structure of endogenous histamine. The addition of a methyl group on the aliphatic chain slightly increases lipophilicity but preserves the pKa of the basic functional groups. In a HILIC system, this ensures the IS elutes almost simultaneously with the target analyte, exposing it to the exact same matrix suppression/enhancement zones.
Absolute MS/MS Resolution: The +14 Da mass shift (m/z 126.1 vs. 112.1) completely eliminates isotopic cross-talk [2]. Unlike SILs, where the M+2 or M+4 isotopes of the highly concentrated native compound can artificially inflate the IS signal, the 14 Da difference ensures zero spectral overlap.
Endogenous Absence: Unlike
Nτ
-methylhistamine or
Nα
-methylhistamine, which can be present as downstream biological metabolites in certain mammalian models [3], 2-(1H-Imidazol-4-yl)propan-1-amine is generally non-endogenous. This guarantees a clean baseline and prevents the overestimation of the IS peak area.
Fig 1: Physicochemical properties of the IS and their direct analytical benefits in LC-MS/MS.
Quantitative MS/MS Parameters
To establish a self-validating system, the mass spectrometer must be tuned to monitor specific Multiple Reaction Monitoring (MRM) transitions. The loss of ammonia (
−17
Da) is the primary fragmentation pathway for both the analyte and the IS in positive electrospray ionization (ESI+) mode.
Table 1: Optimized MRM Transitions and MS Parameters
Compound
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Declustering Potential (V)
Histamine
112.1
95.1
15
40
2-(1H-Imidazol-4-yl)propan-1-amine (IS)
126.1
109.1
16
45
Serotonin (Reference Amine)
177.1
160.1
15
50
Self-Validating Experimental Protocol
A trustworthy analytical method must be self-validating. This protocol integrates System Suitability Tests (SST), matrix blanks, and Quality Control (QC) samples to ensure continuous verification of extraction efficiency and instrument performance.
Fig 2: Self-validating analytical workflow ensuring continuous quality control during LC-MS/MS.
Phase 1: Reagent Preparation
IS Working Solution: Prepare a 100 ng/mL solution of 2-(1H-Imidazol-4-yl)propan-1-amine in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.
Causality Note: Cold acetonitrile maximizes the precipitation of endogenous proteins, while the acidic environment ensures the basic amines remain fully protonated, preventing them from co-precipitating with the protein pellet.
Aliquot: Transfer 50 µL of the biological sample (plasma, serum, or urine) into a 1.5 mL low-bind microcentrifuge tube.
Spike: Add 10 µL of the IS Working Solution. Vortex briefly to equilibrate the IS with the matrix.
Precipitate: Add 150 µL of the cold Extraction Solvent.
Agitate: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.
Transfer: Carefully transfer 150 µL of the supernatant to an autosampler vial equipped with a glass micro-insert.
Phase 3: HILIC LC-MS/MS Analysis
Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm) or equivalent HILIC stationary phase.
Mobile Phase A: 10 mM Ammonium Formate in LC-MS Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid.
Gradient Program:
0.0 - 1.0 min: 90% B (Isocratic hold to focus polar analytes at the column head)
1.0 - 4.0 min: Linear gradient to 50% B (Elution phase)
4.0 - 5.0 min: Hold at 50% B (Column wash to remove phospholipids)
5.0 - 5.1 min: Return to 90% B
5.1 - 8.0 min: Re-equilibration at 90% B
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Phase 4: Self-Validation Sequence
To guarantee trustworthiness, the injection sequence must follow this exact order:
SST: Inject a neat standard to verify retention time and signal-to-noise (S/N > 100).
Double Blank: Matrix extracted without IS or analyte (verifies absence of carryover and endogenous interference).
Zero Blank: Matrix extracted with IS only (verifies IS purity and lack of isotopic cross-talk into the analyte channel).
Calibration Curve: 1 to 1000 ng/mL.
QC Samples: Low, Mid, and High concentrations injected every 20 unknown samples to monitor extraction drift.
Method Validation & Performance Metrics
When executed correctly, 2-(1H-Imidazol-4-yl)propan-1-amine demonstrates near-identical extraction recovery and matrix effect profiles to native histamine, validating its use as a surrogate.
Table 2: Representative Method Validation Summary
Parameter
Histamine
2-(1H-Imidazol-4-yl)propan-1-amine (IS)
Extraction Recovery
89.4 ± 3.2%
90.1 ± 2.8%
Matrix Effect (Ion Suppression)
-12.5%
-11.8%
Linearity (R²)
0.9992
N/A (Fixed Concentration)
Intra-day Precision (CV%)
3.4%
3.1%
Expert Insights & Troubleshooting
Retention Time Drift: HILIC columns are highly sensitive to water content. If the retention time of the IS begins to drift across a large batch, ensure the autosampler temperature is stable (4°C) and the column is adequately re-equilibrated (minimum 10 column volumes) between runs.
Ion Suppression Discrepancies: If the area ratio between the analyte and IS fluctuates wildly in highly lipemic patient samples, it indicates a severe matrix effect that the IS cannot fully track. In such cases, increase the dilution factor of the sample prior to extraction (e.g., 1:5 in water) to dilute out the interfering phospholipids before applying the precipitation solvent.
References
Title: Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Title: Histamine quantification in human plasma using High Resolution Accurate Mass LC-MS technology
Source: ResearchGate
URL: [Link]
Title: Gas chromatography–mass spectrometry assay for determination of Nτ-methylhistamine concentration in canine urine specimens and fecal extracts
Source: American Veterinary Medical Association (AVMA) Journals
URL: [Link]
Application
In Vitro Histamine Receptor Activation Assays Using 2-(1H-Imidazol-4-yl)propan-1-amine (β-Methylhistamine)
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: GPCR Screening, Pharmacological Profiling, and Signal Transduction Analysis Scientific Grounding & Mechanistic Overvie...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Application Focus: GPCR Screening, Pharmacological Profiling, and Signal Transduction Analysis
Scientific Grounding & Mechanistic Overview
The compound 2-(1H-imidazol-4-yl)propan-1-amine , commonly referred to as β-methylhistamine , is a synthetic aralkylamine derivative of endogenous histamine. While histamine itself is highly unstable and rapidly degraded by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO), β-methylhistamine offers enhanced stability and serves as a critical pharmacological tool for probing histamine receptor (HRH) pharmacology in vitro.
Histamine receptors are G-protein-coupled receptors (GPCRs) divided into four distinct subtypes (H1R, H2R, H3R, and H4R), each coupling to different intracellular signaling cascades. β-methylhistamine acts as a broad-spectrum agonist across these receptors, though it exhibits preferential affinity for the H3 and H4 subtypes. Understanding the specific G-protein coupling of each subtype is the foundational step in designing an accurate, self-validating in vitro activation assay.
The Causality of Assay Selection
Experimental design in GPCR pharmacology cannot be a one-size-fits-all approach. The choice of assay is directly dictated by the alpha subunit of the heterotrimeric G-protein (
Gα
) to which the receptor couples:
H1 Receptors (
Gq/11
-coupled): Activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (
Ca2+
) from the endoplasmic reticulum. Therefore, a Fluorescent Calcium Flux Assay (FLIPR) is the most direct and kinetically accurate method to measure H1R activation[1].
H2 Receptors (
Gs
-coupled): Activation stimulates Adenylyl Cyclase (AC), rapidly increasing intracellular cyclic AMP (cAMP). This is best quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay [2].
H3 and H4 Receptors (
Gi/o
-coupled): Activation inhibits Adenylyl Cyclase, decreasing cAMP production. Because basal cAMP levels in resting cells are virtually undetectable, researchers must artificially raise the cAMP baseline using Forskolin (a direct AC activator). The agonist activity of β-methylhistamine is subsequently measured as a dose-dependent decrease in the Forskolin-induced cAMP signal[3][4].
Mandatory Visualization: GPCR Signaling Pathways
The following diagram illustrates the divergent signaling cascades activated by β-methylhistamine across the four histamine receptor subtypes, dictating the downstream readout methodologies.
Figure 1: GPCR signaling pathways activated by β-methylhistamine across H1-H4 receptors.
Quantitative Pharmacological Profile
To ensure assay validity, experimental results must be benchmarked against established pharmacological parameters. The table below summarizes the expected in vitro activity profile of β-methylhistamine.
Receptor Subtype
G-Protein Coupling
Primary Second Messenger
β-Methylhistamine Activity
Typical
EC50
Range
Preferred Detection Assay
H1R
Gq/11
↑
Ca2+
Full Agonist
1.0 - 10.0 µM
FLIPR Calcium Flux
H2R
Gs
↑ cAMP
Full Agonist
0.5 - 5.0 µM
HTRF cAMP Accumulation
H3R
Gi/o
↓ cAMP
Full Agonist
10 - 100 nM
HTRF cAMP Inhibition
H4R
Gi/o
↓ cAMP
Partial / Full Agonist
50 - 500 nM
HTRF cAMP Inhibition
Note:
EC50
values may shift depending on receptor expression density (receptor reserve) in the chosen recombinant cell line (e.g., CHO-K1 vs. HEK293).
Detailed Experimental Methodologies
A robust protocol must be a self-validating system. Every plate must include a vehicle control (to establish baseline noise), a reference full agonist (endogenous histamine, to define
Emax
), and a selective antagonist (e.g., pyrilamine for H1R, cimetidine for H2R) to confirm that the signal is entirely receptor-mediated[1].
Protocol A: FLIPR Calcium Flux Assay for H1R Activation
Rationale: Chinese Hamster Ovary (CHO) cells are frequently used for stable H1R expression. However, CHO cells possess endogenous organic anion transporters that rapidly pump fluorescent calcium dyes (like Fluo-4) out of the cytoplasm. To prevent this, Probenecid must be added to the assay buffer. Alternatively, modern no-wash dyes (e.g., FLIPR Calcium 6) utilize masking technology that bypasses the need for Probenecid, reducing potential off-target toxicities[5].
Materials:
CHO-K1 cells stably expressing human H1R
FLIPR Calcium 6 Assay Kit (Molecular Devices)
Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4
β-methylhistamine (Test compound) and Histamine (Reference compound)
Step-by-Step Procedure:
Cell Plating: Seed CHO-K1-hH1R cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5%
CO2
.
Dye Loading: Remove the plate from the incubator. Add an equal volume (e.g., 25 µL) of 2X FLIPR Calcium 6 dye loading solution (prepared in Assay Buffer) directly to the existing culture media.
Incubation: Incubate the plate for 2 hours at 37°C in the dark to allow intracellular dye cleavage by endogenous esterases.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of β-methylhistamine (starting at 100 µM final concentration) in Assay Buffer in a separate 384-well compound plate.
Baseline Reading: Transfer the cell plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.
Stimulation & Detection: The instrument automatically transfers the compound from the compound plate to the cell plate. Record the transient calcium flux signal continuously for 120 seconds.
Data Analysis: Calculate the response as Maximum minus Minimum relative fluorescence units (RFU). Plot against the log of compound concentration to derive the
EC50
.
Protocol B: HTRF cAMP Assay for H3R/H4R Activation (Gi-coupled)
Rationale: Because H3R and H4R are Gi-coupled, β-methylhistamine will inhibit cAMP production. To measure this, the system must be driven by Forskolin. The assay relies on competitive binding between endogenous cellular cAMP and a labeled exogenous cAMP tracer for a specific monoclonal antibody[3][4].
Materials:
HEK293 cells stably expressing human H3R or H4R
HTRF cAMP Dynamic 2 Assay Kit (Revvity/Cisbio)
Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation) + 0.1% BSA.
Forskolin (3 µM final concentration)
Step-by-Step Procedure:
Cell Preparation: Harvest HEK293-hH3R cells and resuspend in Stimulation Buffer at a density of 2,000 cells/well (in 5 µL volume) in a 384-well low-volume white microplate.
Compound & Forskolin Addition: Prepare a mixture of β-methylhistamine (serial dilutions) and Forskolin (fixed at 6 µM, to achieve 3 µM final) in Stimulation Buffer. Add 5 µL of this mixture to the cells.
Self-Validating Control: Include wells with Forskolin alone (Maximum cAMP signal) and vehicle alone (Basal cAMP signal).
Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow for receptor activation and AC inhibition.
Detection Reagents: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Cryptate (both diluted in the kit's lysis buffer) to all wells.
Lysis & Equilibration: Incubate the plate for 1 hour at room temperature in the dark. The lysis buffer ruptures the cells, allowing intracellular cAMP to compete with the d2-tracer.
Reading: Read the plate on a Time-Resolved Fluorescence (TRF) compatible microplate reader (e.g., PerkinElmer EnVision). Measure emission at 665 nm (d2) and 620 nm (Cryptate).
Data Analysis: Calculate the HTRF ratio (
665nm/620nm×104
). A decrease in the 665 nm signal indicates high intracellular cAMP (Forskolin alone). An increase in the 665 nm signal indicates that β-methylhistamine successfully inhibited cAMP production. Plot the normalized data to determine the
EC50
.
References
Molecular Devices. "Calcium signaling with FLIPR Calcium 6 and 6-QF Assay Kits on the FlexStation 3 reader." Molecular Devices Application Notes. Available at:[Link]
Miller, T. R., et al. "Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]
Chen, Y., et al. "Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination." PLOS One, 2017. Available at:[Link]
Del Valle, J., et al. "Activation of the human histamine H2 receptor is linked to cell proliferation and c-fos gene transcription." American Journal of Physiology-Cell Physiology, 1998. Available at:[Link]
Szałaj, N., et al. "Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors." Molecules (MDPI), 2024. Available at:[Link]
Application Note: High-Recovery Extraction of 2-(1H-Imidazol-4-yl)propan-1-amine from Brain Tissue
Abstract & Introduction This application note provides a detailed, robust protocol for the extraction and purification of 2-(1H-imidazol-4-yl)propan-1-amine from brain tissue samples. 2-(1H-imidazol-4-yl)propan-1-amine i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
This application note provides a detailed, robust protocol for the extraction and purification of 2-(1H-imidazol-4-yl)propan-1-amine from brain tissue samples. 2-(1H-imidazol-4-yl)propan-1-amine is a small molecule primary amine containing an imidazole moiety, a structure shared by critical neuromodulators like histamine. Accurate quantification of such compounds in the central nervous system (CNS) is vital for pharmacokinetic studies and understanding neurochemical pathways. However, the inherent complexity of the brain matrix, rich in proteins and lipids, presents significant analytical challenges, including ion suppression in mass spectrometry and interference with chromatographic separation.[1][2]
The protocol herein is designed to address these challenges through a multi-stage process involving efficient tissue homogenization, protein precipitation, and subsequent purification via mixed-mode solid-phase extraction (SPE). The causality behind each step is explained to provide researchers with a deep understanding of the methodology, ensuring high analyte recovery, removal of interfering matrix components, and generation of a clean extract suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The extraction strategy is predicated on a systematic process of isolating the low molecular weight, polar amine from a high-abundance background of proteins and lipids.
Mechanical Homogenization: The process begins with the mechanical disruption of the brain tissue in an acidic buffer. The low temperature (-80°C initial freezing, on-ice processing) is critical to halt enzymatic activity that could degrade the target analyte.[3] The acidic environment ensures the protonation of the primary amine group of the analyte, enhancing its solubility in aqueous media.
Protein Precipitation (PPT): A "crash" step using a cold organic solvent (acetonitrile) serves a dual purpose. It denatures and precipitates the vast majority of proteins, while simultaneously solubilizing the small molecule analyte.[4][5]
Solid-Phase Extraction (SPE): This is the core purification step. A mixed-mode cation exchange SPE cartridge is employed. The sorbent contains both a non-polar component (e.g., C8) and a strong cation exchanger (e.g., sulfonic acid).
Loading: At a controlled, slightly acidic pH, the protonated amine analyte is retained on the sorbent by strong ionic interactions, while many neutral or acidic contaminants pass through.
Washing: An organic solvent wash removes residual lipids and other non-polar interferences that may have been retained on the non-polar part of the sorbent.
Elution: A basic organic solvent is used to neutralize the charge on the amine analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted in a clean, concentrated form.[6][7][8]
This comprehensive approach ensures the final sample is optimized for instrumental analysis, minimizing matrix effects and maximizing sensitivity.
Materials and Reagents
Item
Description/Specification
Brain Tissue
Snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.
Homogenization Buffer
0.1% Formic Acid in HPLC-grade Water.
Precipitation Solvent
Acetonitrile (ACN), HPLC or MS-grade, pre-chilled to -20°C.
Internal Standard (IS)
Stable isotope-labeled 2-(1H-imidazol-4-yl)propan-1-amine (e.g., D3, 13C2, 15N) is highly recommended. Prepare a stock solution in Methanol.
The overall workflow is summarized in the diagram below, illustrating the progression from raw tissue to the analysis-ready sample.
Caption: High-level workflow for brain tissue extraction.
Detailed Step-by-Step Protocol
5.1 Sample Preparation and Homogenization
Rationale: This initial step is designed to rapidly lyse cells and release the analyte into a protective, acidic environment that prevents degradation and ensures the analyte is in the correct protonation state for subsequent steps. The use of a bead beater provides unbiased and highly efficient homogenization for tough tissues like the brain.[9] An internal standard is added early to account for any analyte loss during the entire workflow.
Retrieve brain tissue from -80°C storage. On dry ice, weigh out approximately 50-100 mg of frozen tissue into a pre-chilled 2 mL bead beater tube containing ceramic or steel beads.
Add 500 µL of ice-cold Homogenization Buffer (0.1% Formic Acid in Water).
Spike the sample with the working solution of the Internal Standard (IS). The amount should yield a response in the mid-range of the analytical calibration curve.
Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6000 Hz), allowing the sample to cool on ice for 1 minute between cycles.
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble debris.[10]
Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
5.2 Protein Precipitation
Rationale: Acetonitrile is an effective precipitant for large biomolecules. Performing this step at low temperatures enhances the efficiency of precipitation. The 3:1 ratio of ACN to aqueous supernatant is a widely validated proportion for effective protein removal.[5]
To the 500 µL of supernatant from step 5.1.6, add 1.5 mL of pre-chilled (-20°C) acetonitrile.
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
Incubate the samples at -20°C for at least 20 minutes to facilitate complete protein precipitation.
Centrifuge at 16,000 x g for 15 minutes at 4°C. The precipitated proteins will form a tight pellet.
Carefully collect the supernatant, which contains the analyte, and proceed immediately to the SPE step.
5.3 Solid-Phase Extraction (SPE)
Rationale: This crucial cleanup step removes salts, phospholipids, and other matrix components that were not removed by protein precipitation. The specific sequence of conditioning, equilibration, washing, and elution is essential for the retention and selective recovery of the target amine.[6][11]
Conditioning: Place the mixed-mode SPE cartridges on a vacuum manifold. Pass 1 mL of Methanol through each cartridge. This wets the sorbent and activates the non-polar functional groups.
Equilibration: Pass 1 mL of 0.1% Formic Acid in Water through each cartridge. This step adjusts the pH of the sorbent environment to ensure the cation exchange sites are ready to bind the protonated analyte.
Loading: Load the entire supernatant from step 5.2.5 onto the conditioned and equilibrated cartridge. Apply gentle vacuum to pass the sample through the sorbent at a slow, steady rate (approx. 1 drop per second). The positively charged analyte will bind to the cation exchange sites.
Washing: Wash the cartridge with 1 mL of Methanol. This step removes remaining lipophilic and neutral interferences without disrupting the ionic bond holding the analyte.
Elution: Place clean collection tubes inside the manifold. Add 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) to each cartridge. The basic nature of this solvent neutralizes the charge on the analyte, breaking the ionic bond and allowing it to be eluted. Collect the entire volume.
Final Sample Preparation
Rationale: The eluate is evaporated to concentrate the analyte and to remove the basic, non-volatile elution solvent, which is incompatible with most reversed-phase LC-MS systems. Reconstituting in the initial mobile phase ensures peak shape integrity during chromatographic analysis.[12]
Dry the eluate from step 5.3.5 in a nitrogen evaporator at 35-40°C.
Reconstitute the dried extract in 100 µL of Reconstitution Solvent (e.g., 0.1% Formic Acid in Water).
Vortex for 20 seconds and transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Analytical Considerations
The resulting extract is well-suited for analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).[13][14]
Chromatography: A C18 column with a mobile phase gradient using acidic modifiers (e.g., 0.1% formic acid in water and acetonitrile) is recommended. The acidic conditions ensure the analyte remains protonated for good retention and peak shape.
Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[15]
Conclusion
This application note details a comprehensive and reliable protocol for the extraction of 2-(1H-imidazol-4-yl)propan-1-amine from the challenging matrix of brain tissue. By integrating optimized homogenization, protein precipitation, and targeted solid-phase extraction, this method effectively minimizes matrix interference and ensures high recovery of the analyte. The scientific principles underpinning each step have been elucidated to empower researchers to adapt or troubleshoot the protocol as needed. Adherence to this methodology will yield clean, concentrated samples, enabling accurate and sensitive quantification by LC-MS/MS, a critical requirement for advancing research in drug development and neuroscience.
References
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples
Source: MDPI
URL: [Link]
Title: Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis
Source: PubMed
URL: [Link]
Title: Localization and Analyses of Small Drug Molecules in Rat Brain Tissue Sections
Source: ACS Publications
URL: [Link]
Title: Optimized protein extraction from cryopreserved brain tissue samples
Source: BioMed Central
URL: [Link]
Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue
Source: PubMed
URL: [Link]
Title: Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines
Source: Royal Society of Chemistry
URL: [Link]
Title: Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content
Source: Frontiers in Endocrinology
URL: [Link]
Title: Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites
Source: University of Groningen Research Portal
URL: [Link]
Application Note: Handling, Storage, and Experimental Protocols for 2-(1H-Imidazol-4-yl)propan-1-amine
Introduction and Pharmacological Significance 2-(1H-Imidazol-4-yl)propan-1-amine, universally recognized in neuropharmacology as (R)-(-)-α-Methylhistamine , is a highly potent, selective, and brain-penetrant agonist of t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacological Significance
2-(1H-Imidazol-4-yl)propan-1-amine, universally recognized in neuropharmacology as (R)-(-)-α-Methylhistamine , is a highly potent, selective, and brain-penetrant agonist of the histamine H3 receptor[1]. Because the H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), α-methylhistamine is a critical tool compound for investigating the regulation of neurotransmitter release, including histamine, acetylcholine (ACh), and dopamine[2].
Given its high biological potency (K_d ≈ 50.3 nM) and its susceptibility to environmental degradation, rigorous handling and storage protocols are paramount to ensuring reproducible experimental outcomes[1]. This application note provides a comprehensive, causality-driven guide to managing this compound from powder to functional assay.
To understand the necessity of strict handling guidelines, one must understand the compound's mechanism of action. The histamine H3 receptor is a G_i/o-coupled G-protein coupled receptor (GPCR). When α-methylhistamine binds to the H3 receptor, it triggers a signaling cascade that ultimately suppresses neurotransmitter exocytosis[2][3]. Any oxidative degradation or hydrolytic breakdown of the α-methylhistamine powder will reduce the effective concentration of the active (R)-enantiomer, leading to incomplete receptor saturation and highly variable dose-response curves in downstream assays.
Mechanism of H3 receptor activation by α-methylhistamine leading to neurotransmitter inhibition.
Physicochemical Properties and Storage Causality
α-Methylhistamine is typically supplied as a dihydrochloride or dihydrobromide salt to improve its aqueous solubility and stability[1][4]. However, these salt forms render the powder highly hygroscopic.
Table 1: Quantitative Properties and Storage Causality
Property / Parameter
Specification
Causality & Experimental Impact
Molecular Weight
198.09 g/mol (2HCl) 287.00 g/mol (2HBr)
Always verify the salt form before calculating molarity for stock solutions to avoid systemic dosing errors[1][4].
Receptor Affinity (K_d)
~50.3 nM
High potency requires precise serial dilutions; trace degradation significantly skews IC50/EC50 calculations[1].
Solubility
Soluble in H₂O, DMSO
Highly soluble in aqueous buffers, but aqueous environments accelerate hydrolytic degradation over time[4].
Solid Storage
4°C or -20°C
Must be stored desiccated and protected from light. The primary amine and imidazole ring are prone to photo-oxidation[1].
Solution Storage
-80°C (6 months) -20°C (1 month)
Aqueous/solvent stocks must be aliquoted. Repeated freeze-thaw cycles introduce condensation and accelerate degradation[1].
Safety and Handling Protocols
α-Methylhistamine salts are classified as irritants (Hazard Codes: H315, H319, H335) affecting the skin, eyes, and respiratory system[4][5].
Respiratory Protection: The lyophilized powder is exceptionally fine and prone to aerosolization. Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood. Use an N95 dust mask if engineering controls are compromised[4].
Inert Atmosphere: When opening the primary container, purge the headspace with an inert gas (Nitrogen or Argon) before resealing. Oxygen exposure leads to the oxidation of the imidazole ring, visibly indicated by the powder turning from white/off-white to a reddish-brown hue[1][4].
Self-Validating Protocol: Preparation of In Vitro Stock Solutions
To ensure absolute trustworthiness in your pharmacological assays, the preparation of the stock solution must include internal validation checkpoints. Do not assume the powder's integrity based solely on the manufacturer's Certificate of Analysis (CoA).
Remove the sealed vial of α-methylhistamine from -20°C storage.
Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the compound's mass-to-molarity ratio.
Validation Check: Visually inspect the powder through the glass. It should be free-flowing and white to off-white. If the powder appears clumped, sticky, or reddish-brown, it has been compromised by moisture or oxidation and should be discarded[1][4].
Step 2: Reconstitution
In a fume hood, carefully open the vial and add the desired volume of HPLC-grade H₂O or sterile saline to create a 10 mM stock solution.
Vortex gently for 30 seconds until completely dissolved.
Validation Check: The resulting solution must be 100% optically clear and colorless. Any turbidity indicates the presence of insoluble degradants or impurities.
Step 3: Analytical Verification (Self-Validation)
Before using the stock in costly cell-based or in vivo assays, draw a 10 µL aliquot and dilute it 1:1000.
Run a rapid UV-Vis spectrophotometry scan or LC-MS analysis.
Validation Check: Compare the retention time and absorbance peak to the manufacturer's CoA (typically λ = 220 nm for related analogs) to confirm ≥98.0% purity and verify the exact concentration[6].
Step 4: Aliquoting and Long-Term Storage
Divide the validated 10 mM stock into single-use aliquots (e.g., 50 µL per microcentrifuge tube).
Purge the headspace of each tube with Argon or Nitrogen gas.
Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer.
Causality: Flash-freezing prevents the formation of large ice crystals that can cause localized concentration gradients and pH shifts (freeze-concentration effect), preserving the compound for up to 6 months[1].
conjugation of 2-(1h-Imidazol-4-yl)propan-1-amine for fluorescent probe development
Application Note: Regioselective Conjugation of 2-(1H-Imidazol-4-yl)propan-1-amine for Far-Red Fluorescent Probe Development Executive Summary The development of fluorescent small-molecule ligands is critical for visuali...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Conjugation of 2-(1H-Imidazol-4-yl)propan-1-amine for Far-Red Fluorescent Probe Development
Executive Summary
The development of fluorescent small-molecule ligands is critical for visualizing G-protein-coupled receptors (GPCRs) in living cells and quantifying ligand-binding kinetics. 2-(1H-Imidazol-4-yl)propan-1-amine, a structural analogue of histamine, serves as a highly specific targeting moiety for histamine H3 and H4 receptors (H3R/H4R). This application note details the regioselective bioconjugation of this ligand to a far-red fluorophore (BODIPY 630/650-X-SE) via N-hydroxysuccinimide (NHS) ester chemistry. The resulting probe enables high-resolution confocal imaging and Fluorescence Correlation Spectroscopy (FCS) while minimizing cellular autofluorescence[1].
Mechanistic Rationale & Design Strategy
The synthesis of a self-validating fluorescent probe requires strict control over conjugation chemistry to preserve the pharmacophore's biological activity.
Preservation of the Pharmacophore: The imidazole ring of 2-(1H-Imidazol-4-yl)propan-1-amine is strictly required for receptor recognition, as it participates in critical hydrogen bonding and tautomeric interactions within the GPCR binding pocket. Therefore, conjugation must occur exclusively at the primary aliphatic amine.
Regioselective Nucleophilic Acyl Substitution: The fundamental reaction mechanism is a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester[2]. The primary aliphatic amine has a pKa of ~9.5–10.5, while the imidazole nitrogen has a pKa of ~6.0. By conducting the reaction in an anhydrous organic solvent with an organic base (N,N-Diisopropylethylamine, DIPEA), the primary amine is maintained in its highly nucleophilic, deprotonated state. Conversely, the neutral imidazole ring exhibits minimal nucleophilicity due to electron delocalization within its aromatic system, preventing the formation of unstable acyl-imidazole byproducts[3].
Fluorophore Selection: BODIPY 630/650 is selected due to its high quantum yield, exceptional photostability, and lipophilicity, which mimics the pharmacological properties of traditional GPCR antagonists[4]. Furthermore, its far-red emission avoids the high background autofluorescence typically observed in biological tissues at lower wavelengths[5].
Anhydrous Conditions: Utilizing anhydrous N,N-dimethylformamide (DMF) prevents the rapid hydrolysis of the NHS ester that typically competes with aminolysis in aqueous buffers, thereby maximizing the conjugation yield.
Conjugation Workflow Visualization
Fig 1. Workflow for the selective N-acylation and purification of the fluorescent histamine probe.
Self-Validating Experimental Protocol
This methodology incorporates built-in validation checkpoints to ensure the integrity of the synthesized probe before biological application.
Phase 1: Reagent Preparation & Reaction
Preparation: Dissolve 1.5 equivalents (eq) of 2-(1H-Imidazol-4-yl)propan-1-amine hydrochloride in 500 µL of anhydrous DMF.
Basification: Add 3.0 eq of anhydrous DIPEA to the ligand solution. Vortex for 1 minute. Causality: The excess DIPEA neutralizes the hydrochloride salt and ensures the primary amine is fully deprotonated for nucleophilic attack.
Conjugation: Dissolve 1.0 eq of BODIPY 630/650-X-SE (typically 1-5 mg for small-scale probe development) in 100 µL of anhydrous DMF. Add this dropwise to the ligand solution while stirring in the dark.
Incubation: Stir the reaction mixture at room temperature for 2 hours, protected from light.
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside a BODIPY-NHS standard. Elute with Dichloromethane:Methanol (9:1 v/v).
Validation: The reaction is complete when the high-Rf NHS ester spot disappears, replaced by a lower-Rf fluorescent spot (the conjugate), indicating successful attachment of the polar imidazole moiety.
Quenching: Add 10 µL of 1 M ethanolamine (or 0.1 M Tris-HCl, pH 7.4) and stir for 15 minutes. Causality: This consumes any trace unreacted NHS ester, preventing off-target acylation during downstream biological assays[6].
Phase 3: Purification & Final Validation (Validation Checkpoint 2)
RP-HPLC: Inject the quenched mixture onto a semi-preparative C18 RP-HPLC column. Elute using a linear gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes. Collect the major fluorescent peak absorbing at 630 nm.
Lyophilization: Freeze the collected fractions and lyophilize to obtain the probe as a dark blue/purple powder.
LC-MS Confirmation: Analyze the reconstituted powder via LC-MS.
Validation: Confirm the presence of the exact
[M+H]+
mass corresponding to the mono-substituted ligand-fluorophore conjugate. Ensure purity is >95% via the UV/Vis chromatogram trace.
Effectively separates the conjugate from quenched dye byproducts
Application: Live-Cell Confocal Imaging & FCS
Once validated, the probe can be utilized to map H3R/H4R distribution and quantify binding kinetics in living cells.
Assay Protocol
Cell Preparation: Culture CHO-K1 cells stably expressing the target histamine receptor (e.g., H4R) in glass-bottom 96-well imaging plates until 70-80% confluent.
Probe Incubation: Replace media with Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% BSA. Add the synthesized fluorescent probe to a final concentration of 50 nM. Incubate at 37°C for 30 minutes[1].
Imaging: Transfer to a confocal microscope equipped with a 633 nm Helium-Neon laser. Set the detector bandpass filter to >650 nm[4].
Specificity Control (Self-Validation): In a parallel well, pre-incubate cells with 10 µM of an unlabeled competitor (e.g., standard histamine or specific antagonist) for 15 minutes prior to adding the fluorescent probe. Validation: A significant reduction in membrane fluorescence confirms receptor-specific binding[5].
Fig 2. Mechanism of receptor targeting and fluorescence signal generation in live-cell assays.
optimizing LC-MS retention time for 2-(1h-Imidazol-4-yl)propan-1-amine
Welcome to the Advanced Bioanalytical Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 2-(1H-imidazol-4-yl)propan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Bioanalytical Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 2-(1H-imidazol-4-yl)propan-1-amine .
Structurally analogous to histamine (an
α
-methylated derivative), this molecule presents severe analytical hurdles due to its extreme polarity and dual basic centers. This guide breaks down the causality behind retention failures, provides field-proven troubleshooting steps, and establishes a self-validating protocol for robust LC-MS/MS quantification.
Part 1: Mechanistic Fundamentals
Before troubleshooting, we must understand the physicochemical nature of the analyte. 2-(1H-imidazol-4-yl)propan-1-amine contains an imidazole ring (pKa ~6.0) and a primary aliphatic amine (pKa ~10.0). Under standard acidic LC-MS conditions (pH 2.5–4.0), both functional groups are fully protonated, resulting in a highly hydrophilic, +2 charged species.
Standard Reversed-Phase (RP-LC) relies on hydrophobic partitioning. Because this molecule has a negative LogP and lacks significant hydrophobic surface area, it cannot partition into a C18 stationary phase and will invariably elute in the void volume[1]. To achieve retention, we must shift to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes an orthogonal retention mechanism.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I switched to a HILIC column, but my peaks are split and severely broadened. What is causing this?A1: Peak splitting in HILIC is almost exclusively caused by a sample diluent mismatch [2]. If your sample is dissolved in a highly aqueous solvent (e.g., 100% water or raw biological matrix) and injected into a HILIC system starting at 90% acetonitrile, the aqueous injection plug acts as a localized "strong eluent." It disrupts the delicate water layer at the column head, pushing a portion of the analyte band down the column prematurely before it can partition.
Corrective Action: Dilute your final sample extract with acetonitrile so the injection solvent matches the initial mobile phase conditions (e.g., >80% ACN).
Q2: My retention time is acceptable, but the peak exhibits severe tailing. How do I improve symmetry?A2: Tailing for basic amines is caused by secondary cation-exchange interactions with residual, unendcapped silanols (
SiO−
) on the silica backbone. To suppress this, you must increase the ionic strength of your mobile phase[3].
Corrective Action: Incorporate 10 to 30 mM ammonium formate (adjusted to pH 3.0 - 4.0) into your aqueous mobile phase[4]. The ammonium ions (
NH4+
) act as silanol-masking agents, competitively binding to the anionic sites and preventing the primary amine of your analyte from sticking to the column.
Q3: Can I use Ion-Pairing Reversed-Phase LC (IP-RPLC) instead of HILIC?A3: While reagents like heptafluorobutyric acid (HFBA) will retain basic amines on a C18 column, they are strongly discouraged for modern LC-MS/MS. Ion-pairing reagents cause severe electrospray ionization (ESI) suppression, drastically reducing sensitivity, and permanently contaminate the MS source and fluidics[5]. HILIC provides a volatile, MS-friendly alternative that actually enhances desolvation and ionization efficiency[6].
Fig 2: Logical workflow for diagnosing and resolving LC-MS issues with polar basic amines.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system design incorporating a zwitterionic HILIC column[5], which excels at retaining basic metabolites without ion-pairing.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 30 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Note: The high buffer concentration ensures reproducible retention times and sharp peaks).
Mobile Phase B (Organic): 90% Acetonitrile / 10% Water with 30 mM Ammonium Formate. (Note: Always maintain at least 5-10% water in the organic line to prevent buffer salt precipitation in the pumps).
Step 2: Sample Preparation & Diluent Matching
Extract the analyte from the matrix using protein precipitation (e.g., 1 part plasma to 3 parts cold acetonitrile).
Centrifuge at 14,000 x g for 10 minutes.
Critical Validation Step: Spike the sample with an isotopically labeled internal standard (e.g., Histamine-d4) prior to extraction to monitor matrix effects and extraction recovery[7].
Transfer the supernatant and ensure the final composition is
≥
80% acetonitrile.
Step 3: Chromatographic Gradient (Zwitterionic HILIC Column, e.g., HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Gradient Program:
0.0 - 1.0 min: 100% B (Isocratic hold to focus the analyte)
1.0 - 4.0 min: 100% B
→
50% B (Aqueous elution phase)
4.0 - 5.0 min: 50% B (Wash phase)
5.0 - 8.0 min: 100% B (Column re-equilibration; HILIC requires longer re-equilibration times than RP-LC).
Step 4: System Suitability Testing (SST)
Before analyzing actual samples, the system must self-validate:
Blank Injection: Verify no carryover or ghost peaks at the expected retention time.
Standard Injection: Verify the retention time relative standard deviation (RSD) is < 2% across 5 replicate injections. Ensure the peak asymmetry factor (
As
) is between 0.9 and 1.3.
Part 4: Quantitative Data & Parameter Summary
The table below summarizes the expected chromatographic behavior of 2-(1H-imidazol-4-yl)propan-1-amine across different column chemistries, demonstrating why zwitterionic HILIC is the authoritative choice.
Parameter
Reversed-Phase (C18)
HILIC (Bare Silica)
HILIC (Zwitterionic)
Primary Retention Mechanism
Hydrophobic Partitioning
Hydrophilic Partitioning
Partitioning + Weak IEX
Optimal Mobile Phase A
Water + 0.1% FA
10-30 mM
NH4
-Formate (pH 3)
10-30 mM
NH4
-Formate (pH 3)
Optimal Mobile Phase B
Acetonitrile + 0.1% FA
Acetonitrile
90% ACN / 10% Water + Buffer
Initial Gradient Condition
5% Organic
90% Organic
90% Organic
Analyte Retention Factor (
k′
)
< 0.5 (Void Volume)
~ 1.5 - 2.5
> 3.0 (Strong Retention)
Expected Peak Shape
N/A (No retention)
Prone to tailing
Highly Symmetrical
MS Sensitivity
Poor (High aqueous)
Excellent (High organic)
Excellent (High organic)
References
Waters Corporation. "Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC HILIC Column." Waters Application Notes.
Tosoh Bioscience. "Direct analysis of biogenic amines in food by HILIC-MS." Tosoh Application Notes.
ACS Publications. "Simple and Sensitive Analysis of Histamine and Tyramine in Japanese Soy Sauces and Their Intermediates Using the Stable Isotope Dilution HILIC–MS/MS Method." Journal of Agricultural and Food Chemistry.
Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." Waters Application Notes.
University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt Educational Resources.
Technical Support Center: Troubleshooting Oxidative Degradation of 2-(1H-Imidazol-4-yl)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of alkylated histamines and imidazole derivatives in solution.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of alkylated histamines and imidazole derivatives in solution. 2-(1H-Imidazol-4-yl)propan-1-amine is highly susceptible to oxidative degradation, which can lead to irreproducible receptor binding affinities, false-positive assay signals, and rapid loss of active pharmaceutical ingredient (API) potency.
This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality of degradation and provide you with self-validating, field-proven protocols to ensure the absolute integrity of your experimental workflows.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q: Why does my solution of 2-(1H-imidazol-4-yl)propan-1-amine lose potency and turn yellow/brown over time?A: You are observing a dual-pathway oxidative cascade. The molecule contains two highly reactive moieties: an electron-rich imidazole ring and a primary aliphatic amine.
Imidazole Ring Oxidation: In the presence of trace metals or light, the imidazole nitrogen undergoes a one-electron oxidation to form a highly reactive radical cation. These radicals rapidly dimerize and undergo electropolymerization, producing the yellow/brown poly-imidazole aggregates you see in your vial .
Amine Oxidation: The primary amine is susceptible to oxidative deamination, especially at basic pH, degrading into aldehydes and ammonia.
Q: How does pH influence the oxidative stability of this compound?A: pH is the single most critical variable in your formulation. The imidazole ring has a pKa of ~6.0, and the primary amine has a pKa of ~9.7. When the pH is above 7.0, the imidazole ring is deprotonated, maximizing its electron density and making it highly vulnerable to base-mediated autoxidation . By dropping the pH to 4.5–5.5, you force both nitrogens into a protonated state. This drastically increases the oxidation potential of the molecule, effectively shielding it from electrophilic and radical attacks.
Oxidative degradation pathways of 2-(1H-imidazol-4-yl)propan-1-amine.
Part 2: Troubleshooting Experimental Anomalies
If your downstream pharmacological assays are failing, environmental triggers are likely accelerating the degradation of your stock solutions. The table below synthesizes the quantitative impact of various environmental factors on the stability of imidazole-amine derivatives .
Quantitative Impact of Environmental Factors on Imidazole-Amine Stability
Environmental Factor
Experimental Condition
Estimated Half-Life (t½)
Primary Degradation Mechanism
pH
pH > 7.4 (Basic)
< 48 hours
Base-mediated autoxidation & deamination
pH
pH 4.5 - 5.5 (Acidic)
> 6 months
Stable (Protonated state resists oxidation)
Light Exposure
UV/Visible Light
< 24 hours
Photosensitized singlet oxygen attack
Trace Metals
10 µM Cu²⁺ or Fe²⁺
< 12 hours
Fenton-driven radical cation formation
Temperature
37°C (Incubator)
~7 days
Accelerated thermal oxidation
Temperature
-20°C (Storage)
> 12 months
Kinetic freezing of degradation pathways
Part 3: Self-Validating Stabilization Protocol
To guarantee the integrity of your experiments, do not simply dissolve the API in water. You must engineer a microenvironment that systematically shuts down every degradation pathway. Follow this self-validating protocol to create an oxidation-resistant stock solution.
Step-by-Step Methodology
Step 1: Solvent Deoxygenation
Action: Sparge HPLC-grade water with ultra-pure Argon or Nitrogen gas for 30 minutes prior to adding any solutes.
Causality: This removes dissolved O₂, starving the autoxidation pathway of its primary electron acceptor.
Step 2: Buffer and Chelator Integration
Action: Prepare a 50 mM Citrate buffer and adjust to pH 4.5–5.0. Add 0.1 mM EDTA.
Causality: Citrate and EDTA act synergistically to chelate trace transition metals (Fe²⁺, Cu²⁺) that catalyze Fenton-like radical generation. The acidic pH ensures both the imidazole ring and the primary amine remain fully protonated. Avoid phosphate buffers, as iron-phosphate complexes can remain redox-active.
Step 3: API Dissolution
Action: Dissolve 2-(1H-imidazol-4-yl)propan-1-amine into the deoxygenated buffer under an inert gas blanket.
Causality: Prevents re-oxygenation during the mechanical mixing phase.
Step 4: Self-Validation (Baseline UV-Vis)
Action: Take a 10 µL aliquot and measure the UV-Vis absorbance spectrum (200–400 nm).
Causality: Imidazole dimers and polymers absorb strongly in the 280–320 nm range. Establishing a baseline allows you to mathematically validate the integrity of the stock solution before any future experiment. Validation Rule: If A280 increases by >0.05 over time, the solution is compromised and must be discarded.
Step 5: Aliquoting and Storage
Action: Filter through a 0.22 µm PTFE membrane into sterile, argon-purged amber glass vials. Store at -20°C.
Causality: Amber glass blocks UV/Vis light, preventing photosensitized singlet oxygen generation . Single-use aliquots prevent freeze-thaw cycles, which cause localized pH shifts and concentrate dissolved oxygen.
Step-by-step workflow for preparing an oxidation-resistant stock solution.
Part 4: Advanced Formulation FAQs
Q: My downstream cellular assay requires a physiological pH (7.4). How do I prevent degradation during the assay?A: Dilute your stabilized acidic stock solution into your pH 7.4 assay buffer immediately before use. The degradation kinetics at 37°C and pH 7.4 take several hours to significantly impact the API concentration. This provides a sufficient temporal window for most in vitro receptor binding or enzymatic assays before degradation artifacts interfere.
Q: Can I use ascorbic acid as an antioxidant to protect the amine?A: Proceed with extreme caution. While ascorbic acid is a potent radical scavenger, it can act as a pro-oxidant in the presence of unchelated trace metals (by reducing Fe³⁺ back to Fe²⁺, thereby fueling the Fenton reaction). If you use ascorbic acid, you must co-formulate it with a strong chelator like EDTA to prevent this catalytic loop.
Q: I am developing a prodrug to improve stability. What is the standard approach for this class of molecules?A: Due to the strong basicity and polarity of the parent amine, researchers often utilize bioreversible derivatization. Forming lipophilic, non-basic azomethine prodrugs significantly decreases basicity and reduces oxidative metabolization, extending the biological half-life while preserving the core imidazole structure until in vivo cleavage .
References
Mechanism of Histamine Oxidation and Electropolymerization at Carbon Electrodes. Analytical Chemistry (NIH PMC).[Link]
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences (PubMed).[Link]
Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Industrial & Engineering Chemistry Research.[Link]
Photosensitized Reaction of Imidazole. Journal of Current Chemical and Pharmaceutical Sciences.[Link](Note: Linked via general mechanism of imidazole photolysis)
Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. PubMed. [Link]
Troubleshooting
Technical Support Center: Assay Optimization for 2-(1H-Imidazol-4-yl)propan-1-amine
Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve Non-Specific Tissue Binding...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve Non-Specific Tissue Binding (NSB) issues when working with 2-(1H-Imidazol-4-yl)propan-1-amine .
Scientist's Note: The Mechanistic Root of the Problem
To solve NSB, we must first understand the physicochemical properties of our compound. 2-(1H-Imidazol-4-yl)propan-1-amine (a methylhistamine derivative) features a highly basic primary aliphatic amine (pKa ~9.4) and an imidazole ring (pKa ~6.0). At a physiological pH of 7.4, this molecule exists predominantly as a positively charged cation. This cationic nature, combined with its lipophilicity, drives aggressive electrostatic and hydrophobic interactions with negatively charged surfaces—such as glass microfiber filters, polystyrene assay plates, and off-target acidic phospholipids in tissue homogenates.
The following troubleshooting guides and self-validating protocols are engineered to systematically neutralize these interactions.
Diagnostic FAQs: Identifying Non-Specific Binding
Q: How do I know if my assay is suffering from unacceptable levels of NSB?A: In a standard radioligand or fluorescent binding assay, NSB is determined by measuring the signal in the presence of a saturating concentration of an unlabeled competitor (e.g., 10 µM unlabeled histamine or imetit). If your remaining background signal exceeds 20–30% of your total binding signal, your assay is suffering from high NSB. This compresses your assay window, reduces the Signal-to-Noise (S/N) ratio, and compromises the reliability of your specific binding data.
Q: My total binding signal drops significantly over time before I even add the tissue. What is happening?A: You are likely experiencing "ligand depletion." The highly basic amine is adsorbing to the walls of your plastic microcentrifuge tubes, pipette tips, or assay plates before it ever reaches the receptor. This requires immediate buffer optimization (see Troubleshooting Guide below).
Troubleshooting Guides
Issue 1: Massive background signal on glass microfiber filters during harvesting.
The Causality: Glass microfiber filters (e.g., Whatman GF/B or GF/C) possess a net negative charge due to exposed silanol groups. At pH 7.4, these filters act as an ion-exchange matrix, strongly attracting the cationic primary amine of 2-(1H-imidazol-4-yl)propan-1-amine.
The Solution: Pre-soak your filters in 0.3% (w/v) polyethylenimine (PEI) for at least 60 minutes prior to harvesting. PEI is a highly branched, densely charged cationic polymer. It permanently coats the glass fibers, neutralizing the negative surface charge and drastically reducing electrostatic NSB[1][2].
Issue 2: Ligand depletion and adsorption to assay plasticware.
The Causality: Hydrophobic and electrostatic interactions cause the compound to stick to untreated polystyrene or polypropylene surfaces, artificially lowering the effective concentration of your ligand.
The Solution: Supplement your assay buffer with 0.1% to 0.2% Bovine Serum Albumin (BSA). BSA acts as a bulky carrier protein, preemptively occupying non-specific hydrophobic and charged binding sites on the plasticware and within the tissue homogenate[3][4].
Issue 3: High off-target binding to tissue lipids and structural proteins.
The Causality: The positively charged ligand binds electrostatically to negatively charged off-target components in the tissue matrix, such as acidic membrane phospholipids.
The Solution: Increase the ionic strength of your assay buffer by adding 100–150 mM NaCl. The high concentration of Na⁺ and Cl⁻ ions provides Debye shielding, effectively masking the electrostatic attraction between the positively charged ligand and the negatively charged tissue matrices[3].
Quantitative Data: Impact of Buffer Additives on NSB
The following table summarizes the expected quantitative improvements when applying the troubleshooting solutions to a standard receptor binding assay using a basic amine ligand.
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates the troubleshooting steps above and concludes with a mathematical validation of assay robustness.
Step 1: Reagent & Surface Preparation
Prepare the Optimized Assay Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, and 0.2% (w/v) BSA. Note: Ensure pH is adjusted only after adding all salts to prevent ionization shifts.
Submerge Whatman GF/C glass microfiber filters in an aqueous solution of 0.3% (w/v) PEI. Incubate at 4°C for 60 minutes.
Step 2: Assay Assembly (96-Well Plate)
Total Binding Wells: Add 50 µL of Optimized Assay Buffer, 50 µL of radiolabeled 2-(1H-imidazol-4-yl)propan-1-amine (e.g., 2 nM final concentration), and 100 µL of tissue homogenate (20–50 µg protein).
Non-Specific Binding Wells: Add 50 µL of 10 µM unlabeled competitor (e.g., imetit or histamine)[1], 50 µL of radiolabeled ligand, and 100 µL of tissue homogenate.
Step 3: Equilibrium Incubation
Seal the plate and incubate at 25°C for 60 minutes on a plate shaker (200 rpm) to allow the ligand-receptor kinetics to reach equilibrium.
Step 4: Rapid Filtration & Washing
Harvest the reactions by rapid vacuum filtration through the PEI-treated GF/C filters using a 96-well cell harvester.
Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Cold temperatures slow the dissociation rate of the specific ligand-receptor complex while washing away unbound ligand.
Step 5: System Validation (Calculations)
Measure radioactivity (cpm) using a scintillation counter.
Calculate Specific Binding: Total Binding (cpm) - Non-Specific Binding (cpm). The Specific Binding must be > 70% of the Total Binding for the assay to be considered optimized.
Calculate Z'-factor: 1 - ((3σ_Total + 3σ_NSB) / |µ_Total - µ_NSB|). A Z'-factor ≥ 0.5 validates the assay as robust and ready for high-throughput screening or detailed kinetic profiling.
Workflow for diagnosing and systematically resolving non-specific binding (NSB) in receptor assays.
References
2.[1] Title: The Extracellular Loop 2 (ECL2) of the Human Histamine H4 Receptor Substantially Contributes to Ligand Binding and Constitutive Activity | PLOS One
Source: plos.org
URL:[Link]
3.[2] Title: The histamine autoreceptor is a short isoform of the H3 receptor - PMC - NIH
Source: nih.gov
URL:[Link]
4.[4] Title: Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison
Source: patsnap.com
URL:[Link]
Technical Support Center: Chiral Separation of 2-(1H-Imidazol-4-yl)propan-1-amine Enantiomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chiral resolution of 2-(1H-imidazol-4-yl)propan-1-amine (commonly known as α -methylhistamine), a pote...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chiral resolution of 2-(1H-imidazol-4-yl)propan-1-amine (commonly known as
α
-methylhistamine), a potent histamine H3 receptor agonist[1].
This molecule presents a dual chromatographic challenge: a highly basic primary amine and a tautomerizable imidazole ring. These properties lead to severe peak tailing, strong secondary interactions with residual silanols, and poor retention on conventional reversed-phase columns. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure robust enantioseparation.
Decision Workflow for Method Selection
Decision logic for selecting the optimal chiral separation mode for α-methylhistamine.
Troubleshooting Guides & FAQs
Q1: I am experiencing severe peak tailing and irreversible adsorption on polysaccharide-based CSPs (e.g., Chiralpak AD-H) in normal phase. How can I fix this?Scientist's Insight: The tailing is caused by the basic primary amine and imidazole nitrogen acting as hydrogen-bond acceptors, which strongly interact with acidic free silanols on the silica support.
Solution: You must introduce a competitive additive to the mobile phase to mask these silanol sites. Switch to Polar Organic Mode using a zwitterionic additive system, such as 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA)[2]. This creates a dynamic ion-pairing mechanism that shields the basic sites of the analyte while maintaining the chiral environment of the stationary phase.
Q2: I want to use a Crown Ether CSP (e.g., Crownpak CR(+)) for direct aqueous separation, but my enantiomers are co-eluting. What is the mechanistic failure here?Scientist's Insight: Crown ether CSPs rely entirely on the formation of a host-guest inclusion complex between the chiral crown ether cavity and a fully protonated primary amine (-NH
3+
). If the pH of your mobile phase is too high, the amine is partially unprotonated, and the inclusion complex fails to form.
Solution: Lower the mobile phase pH to strictly 1.5 using Perchloric acid (HClO
4
)[3]. Furthermore, inclusion complex formation is an exothermic, enthalpy-driven process. Lowering the column compartment temperature to 0°C – 5°C will drastically increase the stability of the transient diastereomeric complexes, restoring baseline resolution.
Q3: We need a high-throughput screening method with minimal solvent consumption. Is HPLC our only option?Scientist's Insight: No. Cyclodextrin-modified Capillary Zone Electrophoresis (CD-CZE) is highly orthogonal and exceptionally effective for imidazole derivatives[4].
Solution: Utilize neutral cyclodextrins, specifically Trimethyl-
β
-cyclodextrin[5] or Hydroxypropyl-
β
-cyclodextrin[4], in a low-pH phosphate buffer (pH 2.5). The low pH ensures the imidazole and primary amine are positively charged, driving electrophoretic mobility, while the cyclodextrin cavity provides enantioselective inclusion[4].
Experimental Protocols
Protocol A: Analytical Quantification via Crown Ether CSP
Designed for precise determination of enantiomeric excess (ee).
Column Preparation: Install a Crownpak CR(+) column (4.0 mm × 150 mm, 5 µm). Set the column chiller to 5°C. Causality: Low temperatures are mandatory to stabilize the primary amine inclusion complex.
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO
4
). Titrate precisely to pH 1.5[3]. Filter through a 0.22 µm hydrophilic membrane.
Sample Preparation: Dissolve
α
-methylhistamine in the mobile phase to a concentration of 0.5 mg/mL. Do not use organic solvents like methanol for the diluent, as they disrupt the hydration shell required for crown ether complexation.
Chromatographic Conditions: Flow rate at 0.6 mL/min; UV detection at 210 nm[3].
System Suitability & Self-Validation: Inject a void volume marker (e.g., thiourea) and the racemic standard. Calculate the retention factor (
k1
). If
k1<1.5
, the primary amine is not fully protonated; abort the run, re-calibrate your pH meter, and adjust the mobile phase. A validated system will yield a resolution (
Rs
)
≥1.8
.
Protocol B: Preparative Separation via Polysaccharide CSP (Polar Organic Mode)
Designed for scalable purification of (R)- and (S)-enantiomers.
Column Preparation: Install a Chiralpak AD-H or equivalent amylose-based column. Maintain temperature at 25°C.
Mobile Phase Preparation: Mix Acetonitrile and Methanol in a 90:10 (v/v) ratio. Add 0.3% (v/v) TFA and 0.2% (v/v) TEA[2]. Stir for 10 minutes to ensure the formation of the volatile salt complex.
Sample Preparation: Dissolve the racemate in 100% Methanol at a high concentration (e.g., 10-20 mg/mL).
System Suitability & Self-Validation: Inject the racemate at 10% of the intended preparative load. Monitor the peak asymmetry (
As
) of the first eluting enantiomer. If
As>1.5
, the basic additive concentration is insufficient to mask the silica silanols. Do not proceed to preparative loading. Instead, increase the TEA concentration incrementally by 0.05% until
As≤1.2
, validating that secondary interactions are fully suppressed.
Quantitative Data Summary
Separation Mode
Chiral Selector
Optimal Mobile Phase / Buffer
Temp
Expected
Rs
Primary Chiral Recognition Mechanism
LC - Crown Ether
Chiral Crown Ether
Aqueous pH 1.5 (HClO
4
)
5 °C
> 2.0
Host-guest inclusion of -NH
3+
LC - Polar Organic
Amylose tris(3,5-dimethylphenylcarbamate)
90:10 ACN:MeOH + 0.3% TFA / 0.2% TEA
25 °C
1.5 - 1.8
Hydrogen bonding & steric fit
CE - Cyclodextrin
Trimethyl-
β
-cyclodextrin
50 mM Phosphate Buffer (pH 2.5)
25 °C
> 1.7
Inclusion complexation & electrophoretic mobility
References
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed.
Influence of Bulky Substituents on Histamine H3 Receptor Agonist/Antagonist Properties. ResearchGate.
Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. PMC.
R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. PubMed.
minimizing matrix effects in 2-(1h-Imidazol-4-yl)propan-1-amine plasma quantification
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific challenges of quantifying 2-(1H-Imidazol-4-yl)propan-1-amine —a highly polar, low-mo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific challenges of quantifying 2-(1H-Imidazol-4-yl)propan-1-amine —a highly polar, low-molecular-weight basic amine—in complex plasma matrices.
Because of its structural similarity to histamine, this analyte is notoriously difficult to retain on standard reversed-phase columns and is highly susceptible to ion suppression from endogenous plasma components. This guide provides self-validating protocols, mechanistic explanations, and targeted troubleshooting steps to ensure absolute scientific integrity in your LC-MS/MS workflows.
Workflow for diagnosing and mitigating LC-MS/MS matrix effects.
Section 1: Fundamental FAQs (Mechanisms & Causality)
Q1: Why does 2-(1H-Imidazol-4-yl)propan-1-amine suffer from such severe ion suppression in plasma?A1: The analyte features an imidazole ring and a primary aliphatic amine, making it highly polar and basic. In standard Reversed-Phase Liquid Chromatography (RP-LC), it exhibits poor retention and elutes near the void volume. The void volume is heavily populated with unretained endogenous plasma salts and polar molecules that aggressively compete for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression[1]. Furthermore, late-eluting glycerophospholipids from plasma can build up on the analytical column and unpredictably suppress ionization in subsequent injections[2].
Q2: How do I definitively quantify the matrix effect to know if my cleanup worked?A2: You must calculate the Matrix Effect Factor (MEF). This is achieved by comparing the peak area of the analyte spiked into a post-extraction blank plasma sample to the peak area of the analyte in a neat solvent solution[3].
Formula:MEF (%) = (Area in Matrix / Area in Solvent) × 100
An MEF of 100% indicates zero matrix interference. A value <100% indicates ion suppression, while >100% indicates ion enhancement[3].
Issue 1: Poor Retention and Void Volume Suppression
The Causality: Standard C18 columns cannot sufficiently retain the polar imidazole/amine functional groups.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC utilizes a polar stationary phase and a highly organic mobile phase. Polar amines partition into a water-enriched layer on the stationary phase, drastically increasing retention. This shifts the analyte away from the void volume and separates it from hydrophobic phospholipids, which elute near the void in HILIC mode.
Protocol A: HILIC LC-MS/MS Optimization
Column Selection: Install a sub-2-µm bare silica or amide-bonded HILIC column.
Mobile Phase A (Aqueous): 100 mM Ammonium Formate, pH 3.0. Causality: The low pH ensures the imidazole and primary amine are fully protonated, enhancing their solubility in the aqueous partition layer and maximizing ESI+ ionization efficiency.
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient: Start at 90% B, ramp down to 50% B over 3 minutes, hold for 1 minute, and re-equilibrate at 90% B.
Sample Reconstitution: Ensure the final sample is reconstituted in at least 75% Acetonitrile. Injecting highly aqueous samples onto a HILIC column will cause severe peak distortion and breakthrough.
Issue 2: Phospholipid-Induced Ion Suppression
The Causality: Standard protein precipitation (PPT) with acetonitrile removes proteins but leaves >90% of plasma phospholipids intact in the supernatant. These phospholipids co-elute with target analytes and foul the MS source[2].
The Solution: Phospholipid Depletion Solid Phase Extraction (PLD-SPE)
PLD-SPE plates utilize Lewis acid-base interactions (e.g., zirconia-coated silica) to selectively bind the phosphate moiety of phospholipids while allowing basic amines to pass through unhindered[2].
Protocol B: PLD-SPE Workflow
Precipitation: Add 100 µL of plasma to a PLD-SPE 96-well plate.
Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: The acid disrupts protein-analyte binding, ensuring high absolute recovery of the highly basic amine.
Mixing: Aspirate and dispense 3 times to ensure complete protein precipitation.
Elution: Apply vacuum (10 inHg) for 2 minutes. The eluate contains the purified 2-(1H-Imidazol-4-yl)propan-1-amine, while proteins are trapped by the frit and phospholipids are chemically retained by the sorbent.
Preparation for Injection: Evaporate the eluate under N₂ at 40°C and reconstitute in 75% Acetonitrile for HILIC analysis.
Issue 3: Inadequate Sensitivity for Trace-Level Quantification
The Causality: If HILIC is not viable for your lab setup, the analyte's high polarity will restrict sensitivity on standard RP-LC.
The Solution: Chemical Derivatization
Derivatizing the primary amine masks its polarity, drastically increasing the molecule's hydrophobicity. This enables strong retention on standard C18 columns and improves ESI response by increasing the molecule's surface activity in the electrospray droplets[4].
Protocol C: Derivatization Workflow
Buffering: Take 50 µL of extracted plasma and add 50 µL of sodium carbonate buffer (pH 9.5) to deprotonate the primary amine.
Reaction: Add 50 µL of a derivatizing agent (e.g., 2 mg/mL Dansyl Chloride in Acetone or diisopropyl phosphite)[4].
Incubation: Incubate at 60°C for 15 minutes.
Quenching: Stop the reaction by adding 10 µL of 10% methylamine.
Analysis: Inject directly onto a C18 RP-LC column. The analyte will now elute well past the void volume.
Section 3: Quantitative Data Summary
The table below summarizes the expected impact of various sample preparation methodologies on the Matrix Effect Factor (MEF) and phospholipid removal for highly polar imidazole amines.
Even with perfect chromatography and advanced sample preparation, absolute elimination of matrix effects across hundreds of patient samples is rarely guaranteed. The self-validating step of any robust bioanalytical protocol is the inclusion of a Stable Isotope Labeled Internal Standard (SIL-IS), such as 2-(1H-imidazol-4-yl)propan-1-amine-d4[5].
Causality: The SIL-IS co-elutes exactly with the endogenous analyte and undergoes the exact same degree of ion suppression in the ESI source[1]. By quantifying the ratio of the Analyte Area to the IS Area, the matrix effect mathematically cancels out. This ensures that any drop in signal due to residual phospholipids or salts does not impact the calculated concentration, guaranteeing trustworthy quantification[3].
Comparative Efficacy of 2-(1H-Imidazol-4-yl)propan-1-amine (β-Methylhistamine) vs. α-Methylhistamine: A Comprehensive Pharmacological Guide
As drug development increasingly targets histaminergic pathways for neurological and inflammatory indications, understanding the precise structure-activity relationships (SAR) of histamine receptor ligands is critical. A...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly targets histaminergic pathways for neurological and inflammatory indications, understanding the precise structure-activity relationships (SAR) of histamine receptor ligands is critical. A single methyl group shift can drastically alter a molecule's pharmacodynamics, selectivity, and metabolic fate.
This guide provides an in-depth comparative analysis of two critical histamine homologues: α-Methylhistamine (1-(1H-imidazol-4-yl)propan-2-amine) and β-Methylhistamine (2-(1H-imidazol-4-yl)propan-1-amine). By dissecting their receptor affinities, structural causalities, and experimental workflows, we establish a robust framework for researchers selecting the appropriate ligand for Histamine H3 receptor (H3R) assays and metabolic studies.
Structural Divergence and the Causality of Efficacy
To understand the divergent efficacy of these two compounds, we must examine the spatial constraints of the histamine receptor binding pockets and metabolic enzymes.
α-Methylhistamine: Features a methyl substitution on the alpha-carbon (adjacent to the primary aliphatic amine). The (R)-enantiomer of this compound is a highly potent, selective H3 receptor agonist[1]. The causality behind this efficacy lies in the H3 receptor's orthosteric binding site: the alpha-methyl group perfectly occupies a specific hydrophobic sub-pocket within the transmembrane domains, locking the ligand into an active conformation that stabilizes the Gi/o-coupled state[2].
β-Methylhistamine (2-(1H-imidazol-4-yl)propan-1-amine): Features a methyl substitution on the beta-carbon (adjacent to the imidazole ring). This slight shift introduces steric hindrance when interacting with the H3 receptor, significantly reducing its binding affinity. However, this specific structural orientation makes it a highly valuable substrate and reference compound for studying Histamine N-methyltransferase (HNMT) , the primary enzyme responsible for intracellular histamine degradation[3].
H3 Receptor Activation & Downstream Causality
When a potent agonist like α-methylhistamine binds to the H3 autoreceptor, it triggers a self-regulating feedback loop. The activation of the Gi/o protein causally inhibits adenylyl cyclase, dropping intracellular cAMP levels. This prevents the activation of Protein Kinase A (PKA), which subsequently keeps voltage-gated calcium channels closed, ultimately halting the vesicular release of neurotransmitters (such as histamine, dopamine, or acetylcholine)[4].
Fig 1: H3 receptor Gi/o-coupled signaling pathway demonstrating the causal inhibition of neurotransmitter release.
Quantitative Pharmacological Profile
The following table synthesizes the comparative performance of both isomers across key pharmacological parameters. α-Methylhistamine serves as the gold-standard H3 agonist, while β-methylhistamine is utilized primarily for enzymatic mapping.
To objectively measure and compare the efficacy of these compounds, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for quantifying their pharmacodynamics.
This protocol determines the binding affinity (Ki) of the test compounds at the H3 receptor by measuring their ability to displace a known radioligand.
Step-by-Step Methodology:
Membrane Preparation: Culture HEK293 cells stably expressing the human H3 receptor. Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H]-(R)-α-methylhistamine, and varying concentrations (
10−10
to
10−4
M) of the unlabeled test compound (either α- or β-methylhistamine).
Self-Validation Control (Critical): In parallel wells, add 10 µM of Thioperamide (a highly selective H3 antagonist). Because Thioperamide will completely block all specific H3 binding sites, any remaining radioactive signal in these wells represents Non-Specific Binding (NSB). Causality: Subtracting NSB from total binding ensures the data exclusively reflects H3-mediated interactions.
Filtration: Terminate the reaction after 60 minutes of incubation at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize charge and prevent non-specific ligand sticking).
Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Affinity does not guarantee functional efficacy. This assay proves that the compound not only binds to the H3 receptor but actively triggers the Gi/o pathway.
Step-by-Step Methodology:
Cell Plating: Seed H3R-expressing cells in a 384-well microplate at a density of 10,000 cells/well.
Adenylyl Cyclase Stimulation: Treat the cells with 10 µM Forskolin . Causality: Forskolin directly activates adenylyl cyclase, bypassing GPCRs to create an artificially high baseline of intracellular cAMP.
Agonist Challenge: Concurrently treat the cells with the test compound (α- or β-methylhistamine). An effective H3 agonist will activate the Gi/o protein, causally suppressing the Forskolin-induced cAMP spike.
Detection: Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. α-Methylhistamine will show a sharp, dose-dependent decrease in the FRET signal, whereas β-methylhistamine will require vastly higher concentrations to achieve a similar effect due to its lower potency.
Conclusion & Application Insights
When designing experiments, the choice between these two isomers must be dictated by the target mechanism:
Select α-Methylhistamine (specifically the R-enantiomer) when you need a highly potent, selective molecular probe to stimulate H3 receptors in neuropharmacological models, behavioral assays, or receptor autoradiography[4].
Select 2-(1H-Imidazol-4-yl)propan-1-amine (β-Methylhistamine) when conducting enzymatic degradation studies, mapping the steric limitations of the Histamine N-methyltransferase (HNMT) active site, or acting as a weak-affinity structural control in SAR panels[3].
PubChem - NIH. "alpha-methylhistamine, (R)- | C6H11N3 | CID 156615". National Center for Biotechnology Information.
BRENDA Enzyme Database. "Information on EC 2.1.1.8 - histamine N-methyltransferase". BRENDA.
Nakagawa Y., et al. "The effect of dopamine D1 receptor stimulation on the up-regulation of histamine H3-receptors following destruction of the ascending dopaminergic neurones." Brain Research / PMC.
A Comparative Pharmacological Guide: 2-(1H-Imidazol-4-yl)propan-1-amine (VUF 8430) versus Endogenous Histamine
This guide provides a detailed comparative analysis of 2-(1H-Imidazol-4-yl)propan-1-amine, also known as VUF 8430, and its endogenous counterpart, histamine. Designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative analysis of 2-(1H-Imidazol-4-yl)propan-1-amine, also known as VUF 8430, and its endogenous counterpart, histamine. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these two compounds, offering a head-to-head comparison of their interactions with the four known histamine receptor subtypes (H1, H2, H3, and H4). The experimental data and protocols presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and to provide actionable insights for future research and development.
Histamine is a fundamental biogenic amine that orchestrates a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through the activation of four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2][3] The development of synthetic ligands that selectively target these receptors is a cornerstone of modern pharmacology. VUF 8430 has emerged as a valuable pharmacological tool, and this guide will illuminate its profile in relation to the body's own signaling molecule.
Structural Comparison
Histamine is chemically 2-(1H-imidazol-4-yl)ethanamine. VUF 8430, or 2-(1H-Imidazol-4-yl)propan-1-amine, is a structural analog of histamine, featuring a methyl group on the ethylamine side chain. This seemingly minor modification has profound implications for its receptor selectivity and functional activity, which will be detailed in the subsequent sections.
Benchmarking Receptor Activity: A Multi-Assay Approach
To comprehensively compare VUF 8430 and histamine, a panel of in vitro assays is essential. The following sections outline the requisite experimental protocols and present comparative data for binding affinity and functional potency at each of the four histamine receptor subtypes.
Experimental Workflow Overview
The logical flow for characterizing and comparing these two agonists involves a tiered approach, starting with receptor binding to determine affinity, followed by functional assays to assess efficacy and potency.
Caption: Experimental workflow for comparative pharmacological profiling.
Comparative Binding Affinities (Ki)
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of the test compound (histamine or VUF 8430) to displace the radioligand is measured. A lower Ki value signifies a higher binding affinity.
Compound
H1 Receptor (pKi)
H2 Receptor (pKi)
H3 Receptor (pKi)
H4 Receptor (pKi)
Histamine
~6.8
~6.5
~8.2
~7.8
VUF 8430
< 5.0
< 5.0
6.5
7.5
Note: Data is compiled and representative of values found in the literature. pKi is the negative logarithm of the Ki value.
From this data, it is evident that while histamine binds with high affinity to all four receptor subtypes, VUF 8430 exhibits a clear preference for the H4 receptor, with a significantly higher affinity for H4 than for H1 and H2 receptors.[1][4] Its affinity for the H3 receptor is moderate.[5]
Comparative Functional Potencies (EC50/IC50)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For GPCRs, this often involves measuring changes in second messenger levels (e.g., cAMP, intracellular calcium). The potency of an agonist is typically expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. For antagonists or inverse agonists acting at Gi-coupled receptors, the IC50 value (the concentration that inhibits a response by 50%) is used.
H1 Receptor Signaling Pathway & Functional Assay
The H1 receptor primarily couples to the Gq/11 family of G proteins.[6] Agonist binding activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7]
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor in appropriate media.[6][8]
Cell Plating: Seed cells into 96-well black, clear-bottom plates and grow to confluency.[6]
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 60 minutes at 37°C.[6]
Compound Addition: Wash the cells to remove excess dye and add varying concentrations of histamine or VUF 8430.
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.[6][9]
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.
H2 Receptor Signaling Pathway & Functional Assay
The H2 receptor is coupled to the Gs family of G proteins.[10] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as the secretion of gastric acid.[12]
Caption: H2 receptor signaling pathway.
Protocol: H2 Receptor-Mediated cAMP Assay
Cell Culture: Use cells stably expressing the human H2 receptor (e.g., HEK293 or AGS cells).[11]
Cell Treatment: Incubate cells with varying concentrations of histamine or VUF 8430 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
Cell Lysis: After incubation (typically 15-30 minutes), lyse the cells to release intracellular cAMP.
cAMP Measurement: Quantify the amount of cAMP using a suitable assay kit, such as HTRF, ELISA, or LANCE.[6][10]
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to calculate the EC50 value.
H3 and H4 Receptor Signaling Pathway & Functional Assays
Both H3 and H4 receptors couple to the Gi/o family of G proteins.[13][14] Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[15][16] Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mobilization of intracellular calcium (particularly for the H4 receptor).[17][18]
Cell Culture: Utilize cells expressing either the human H3 or H4 receptor.
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a high basal level of cAMP.
Compound Addition: Add varying concentrations of histamine or VUF 8430 to the forskolin-stimulated cells.
cAMP Measurement: After a suitable incubation period, lyse the cells and measure cAMP levels as described for the H2 receptor assay.
Data Analysis: The ability of the agonist to reduce the forskolin-stimulated cAMP level is a measure of its functional potency. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.
This protocol is similar to the H1 receptor assay, but uses cells expressing the H4 receptor. It is a key assay for H4 agonists as calcium signaling is crucial for H4-mediated functions like chemotaxis.[14][17]
Summary of Functional Potency
Compound
H1 (EC50, nM)
H2 (EC50, nM)
H3 (IC50, nM)
H4 (pEC50)
Histamine
~30
~100
~20
~7.3
VUF 8430
Inactive
Inactive
-
7.3
Note: Data is compiled and representative of values found in the literature. pEC50 is the negative logarithm of the EC50 value.
The functional data corroborates the binding data. VUF 8430 is a full agonist at the human H4 receptor with a potency comparable to histamine.[1][19] In contrast, it is inactive at H1 and H2 receptors.[1] It also demonstrates full agonism at the H3 receptor, albeit with lower affinity than at the H4 receptor.[1]
Selectivity Profile and Implications
The key differentiator between histamine and VUF 8430 is selectivity. Histamine is a non-selective agonist, activating all four receptor subtypes. This promiscuity is responsible for its diverse and widespread physiological effects. VUF 8430, on the other hand, is a selective H4 receptor agonist with some activity at the H3 receptor.[4] This selectivity makes VUF 8430 an invaluable research tool for elucidating the specific roles of the H4 receptor in various physiological and pathological processes, particularly in the immune system where the H4 receptor is predominantly expressed.[19]
Conclusion
This guide provides a comprehensive pharmacological comparison of 2-(1H-Imidazol-4-yl)propan-1-amine (VUF 8430) and endogenous histamine. Through a systematic evaluation of their binding affinities and functional potencies at the four histamine receptor subtypes, a clear picture of their respective profiles emerges.
Histamine is the non-selective, high-affinity endogenous agonist for all four histamine receptors.
VUF 8430 is a potent and selective agonist for the H4 receptor, with moderate activity at the H3 receptor and negligible activity at H1 and H2 receptors.
The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify these findings and to benchmark novel compounds against these established ligands. The distinct selectivity profile of VUF 8430 underscores its importance as a pharmacological tool for dissecting the intricate biology of the H4 receptor.
References
Histamine receptor - Wikipedia. (n.d.).
Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 34–43.
Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261. (2025). BenchChem.
Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024, March 15).
Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. (2018, December 15). PubMed.
H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.).
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (n.d.). PMC.
Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's tre
α-Methylhistamine - Wikipedia. (n.d.).
Lim, H. D., et al. (2006). Discovery of S-(2-Guanidylethyl)-isothiourea (VUF 8430) as a Potent Nonimidazole Histamine H4 Receptor Agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651.
Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. (2006, November 16). PubMed.
Hofstra, C. L., Desai, P. J., Thurmond, R. L., & Fung-Leung, W. P. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. The Journal of pharmacology and experimental therapeutics, 305(3), 1212–1221.
Histamine H4 Receptor Mediates Chemotaxis and Calcium Mobiliz
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
Calcium mobilization in mast cells. The h 4 R agonists induce mouse... (n.d.).
Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in pharmacology, 6, 65.
Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. (2016, December 15). PubMed.
Human Recombinant H1 Histamine Receptor Stable Cell Line. (n.d.). GenScript.
Davio, C. A., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 35.
A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the r
Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. (n.d.). Benchchem.
[18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. (2007, December 3). NCBI.
Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways | Request PDF. (n.d.).
Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. (2025, June 21). YouTube.
Comparative Binding Kinetics: 2-(1H-Imidazol-4-yl)propan-1-amine vs. Standard H3 Antagonists
Executive Summary & Application Context In neuropharmacological drug development, targeting the Histamine H3 receptor (H3R) requires precise control over receptor conformation. As a Senior Application Scientist, I freque...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Application Context
In neuropharmacological drug development, targeting the Histamine H3 receptor (H3R) requires precise control over receptor conformation. As a Senior Application Scientist, I frequently guide research teams in selecting the appropriate reference ligands for their assays.
This guide objectively compares the binding kinetics of 2-(1H-imidazol-4-yl)propan-1-amine (a potent structural isomer in the methylhistamine family, acting as an H3 receptor agonist) against industry-standard H3 antagonists/inverse agonists: Thioperamide , Ciproxifan , and Pitolisant . Understanding the kinetic disparities between these molecules is critical for designing robust, self-validating functional assays and interpreting displacement data accurately [1].
Mechanistic Overview: Agonism vs. Inverse Agonism
The H3 receptor is a
Gi/o
-coupled GPCR characterized by high constitutive (spontaneous) activity. The choice of ligand fundamentally alters the intracellular signaling cascade:
Agonists (e.g., 2-(1H-imidazol-4-yl)propan-1-amine): Bind to the active conformation of the receptor, fully activating the
Gi/o
protein, which subsequently inhibits adenylate cyclase and decreases cAMP levels.
Inverse Agonists (e.g., Pitolisant, Ciproxifan): Preferentially bind to the inactive state of the receptor, suppressing its constitutive activity and leading to a net increase in cAMP relative to baseline [1, 3].
H3 receptor modulation by 2-(1H-Imidazol-4-yl)propan-1-amine vs inverse antagonists.
Quantitative Data: Comparative Binding Kinetics
To contextualize the performance of 2-(1H-imidazol-4-yl)propan-1-amine, we must evaluate its affinity (
Kd
/
Ki
) and functional potency (
IC50
/
EC50
) against established reference standards. The data below summarizes binding parameters derived from human recombinant H3R models [2, 4, 5].
Compound
Pharmacological Role
Target Affinity (
Ki
/
Kd
)
Functional Potency
Primary Research Application
2-(1H-Imidazol-4-yl)propan-1-amine
Agonist
~50.0 nM (
Kd
)
~100 nM (
EC50
)
Receptor activation mapping & positive control for
Gi/o
assays
Data Synthesis Note: While antagonists like Pitolisant exhibit sub-nanomolar affinity, agonists like 2-(1H-imidazol-4-yl)propan-1-amine typically display lower apparent affinity in standard radioligand assays due to the transient nature of the active receptor-G protein complex.
To accurately determine the
Ki
of 2-(1H-imidazol-4-yl)propan-1-amine or compare it against antagonists, a competitive radioligand binding assay is required. Do not merely follow these steps; understand the thermodynamic and kinetic causality behind them to ensure data integrity.
Self-validating radioligand binding assay workflow for determining H3 receptor kinetics.
Step-by-Step Protocol & Causal Logic
Step 1: Membrane Preparation
Action: Homogenize HEK293 cells stably expressing human H3 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
Causality: GPCRs are highly susceptible to proteolytic degradation upon cell lysis. The specific pH of 7.4 mimics physiological conditions, maintaining the receptor's extracellular loops in the correct conformational state for ligand docking.
Step 2: Competitive Incubation (The Thermodynamic Phase)
Action: Incubate 15 µg of membrane protein with 1.0 nM
[3H]
-N-
α
-methylhistamine and varying concentrations of the test compound (10 pM to 10 µM).
Causality: Incubation must proceed for exactly 60–90 minutes at 25°C. Why? Kinetic equilibrium must be reached. Shorter incubation times artificially inflate the
IC50
of slow-associating ligands (like certain bulky antagonists), leading to false-negative affinity data.
Self-Validating System: Always include a Non-Specific Binding (NSB) control well containing 10 µM unlabeled Thioperamide [2]. If the NSB exceeds 15% of total binding, the assay is invalid, indicating membrane aggregation or degraded radioligand.
Step 3: Rapid Filtration & Washing (The Kinetic Freeze)
Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash immediately with 3 x 3 mL of ice-cold Tris-HCl buffer.
Causality: Glass fiber filters carry a net negative charge that non-specifically binds positively charged amine ligands. PEI pre-treatment neutralizes this charge, ensuring the retained radioactivity is exclusively receptor-bound. Furthermore, the ice-cold wash buffer drops the temperature to 4°C, kinetically "freezing" the receptor-ligand complex and minimizing the dissociation rate (
koff
) during the physical separation process.
Step 4: Data Analysis (Cheng-Prusoff Transformation)
Action: Extract filters into scintillation fluid, count radioactivity, and plot the displacement curve.
Causality: The raw
IC50
is dependent on the radioligand concentration used. To derive the true, assay-independent affinity (
Ki
), you must apply the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
. This mathematical conversion is the cornerstone of objective compound comparison.
References
Source: ResearchGate (Br J Pharmacol)
Source: PubMed Central (NIH)
Title: Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus
Source: ResearchGate
URL
Title: Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors
Source: ACS Publications
URL
Title: PITOLISANT HCL | inverse agonist of the recombinant human histamine H3 receptor
Source: InvivoChem
URL
Comparative
Advanced Analytical Validation for 2-(1H-Imidazol-4-yl)propan-1-amine Purity Testing: A Comparative Guide
Introduction: The Analytical Challenge 2-(1H-Imidazol-4-yl)propan-1-amine is a low-molecular-weight, highly polar primary amine featuring an imidazole heterocycle. In pharmaceutical development and chemical manufacturing...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
2-(1H-Imidazol-4-yl)propan-1-amine is a low-molecular-weight, highly polar primary amine featuring an imidazole heterocycle. In pharmaceutical development and chemical manufacturing, validating the purity of this compound presents a unique set of challenges. Its extreme hydrophilicity leads to poor retention on standard Reversed-Phase (RP) C18 columns, causing the analyte to elute in the void volume where it is highly susceptible to matrix interference. Furthermore, the lack of a strong extended conjugated system limits its UV absorbance (maxima around 210–220 nm), making traditional UV detection prone to baseline noise and poor sensitivity[1].
To establish a scientifically sound control strategy, analytical methods must be tailored to the molecule's specific physicochemical vulnerabilities and rigorously validated according to the [2]. This guide provides an objective comparison of three analytical modalities—HILIC-MS/MS, GC-MS, and HPLC-UV—and outlines self-validating protocols to ensure absolute data integrity during purity testing.
Comparative Analysis of Analytical Modalities
Selecting the correct analytical technique requires understanding the causality behind the molecule's behavior in different environments.
HILIC-MS/MS (Recommended Primary Assay) : Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. This mechanism is ideal for 2-(1H-Imidazol-4-yl)propan-1-amine because it leverages hydrogen bonding and dipole-dipole interactions to retain the polar amine, completely bypassing the void-volume issue of RP-HPLC[3]. Coupling this with tandem mass spectrometry (MS/MS) eliminates the reliance on UV chromophores[4].
GC-MS (Orthogonal Verification) : Direct injection of imidazole alkylamines into a Gas Chromatograph (GC) leads to thermal degradation and severe peak tailing due to the active hydrogens on the primary amine and the imidazole nitrogen. However, by employing a pre-column derivatization step (e.g., using isobutyl chloroformate), these active sites are neutralized, converting the molecule into a volatile, thermally stable carbamate suitable for high-resolution GC-MS[5].
HPLC-UV (Legacy Method) : This method relies on ion-pairing reagents (such as heptanesulfonic acid) to artificially increase the hydrophobicity of the basic amine, allowing it to retain on a C18 column. While cost-effective, it is fundamentally limited by the weak UV absorbance of the imidazole ring and the fact that non-volatile ion-pairing reagents are incompatible with modern MS detectors[1].
Quantitative Comparison of Analytical Methods
Performance Metric
HILIC-MS/MS
GC-MS (Derivatized)
HPLC-UV (Ion-Pairing)
Retention Mechanism
Hydrophilic Interaction
Gas-Liquid Partition
Reversed-Phase
Detection Limit (LOD)
~0.1 - 0.5 ng/mL
~0.5 - 1.0 µg/mL
~50 - 100 ng/mL
Linearity Range
1.0 - 500 ng/mL
2.0 - 1000 µg/mL
200 - 5000 ng/mL
Derivatization Required?
No
Yes (e.g., IBCF)
No
Matrix Effect Correction
SIL-IS (Isotope Label)
Internal Standard
External Calibration
Throughput
High (Direct Injection)
Low (Reaction Time)
Medium (Equilibration)
Analytical Selection and Validation Workflow
Analytical selection and ICH Q2(R2) validation workflow for imidazole derivatives.
To ensure trustworthiness, the protocols below are designed as closed, self-validating systems that actively monitor for and correct experimental deviations.
Protocol A: HILIC-MS/MS Purity Assay
Mechanistic Rationale: An amide-bonded HILIC column is selected to maximize hydrogen bonding with the primary amine. The mobile phase is buffered at pH 3.0 to ensure that both the primary amine and the imidazole ring (pKa ~6.8) are fully protonated. This guarantees consistent retention times and maximizes ionization efficiency in the positive Electrospray Ionization (ESI+) source[4].
Sample Preparation & Isotope Spiking: Dissolve the API in 90% Acetonitrile / 10% Water (v/v) to a target concentration of 100 ng/mL.
Self-Validation Step: Spike the sample with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as
13C3
-2-(1H-Imidazol-4-yl)propan-1-amine. The SIL-IS co-elutes with the target analyte and experiences the exact same matrix-induced ion suppression, automatically normalizing the quantitative output[4].
Chromatographic Conditions:
Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 minutes, hold for 2 min.
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the protonated molecule
[M+H]+
.
System Suitability Verification: Inject a blank solvent followed by a Limit of Quantitation (LOQ) standard. The run is only authorized to proceed if the signal-to-noise (S/N) ratio of the LOQ standard is
≥10
, and the retention time Relative Standard Deviation (RSD) across three preliminary injections is
≤2.0%
.
Protocol B: GC-MS via Isobutyl Chloroformate (IBCF) Derivatization
Mechanistic Rationale: Imidazole alkylamines strongly adsorb to the silanol groups of GC columns. Derivatization with IBCF in an aqueous-organic biphasic system converts the reactive amine and imidazole N-H groups into highly stable, volatile di-isobutoxycarbonyl derivatives, enabling sharp chromatographic peaks[5].
Derivatization Reaction: To 1.0 mL of the aqueous sample (pH adjusted to 8.0 to ensure the amine is nucleophilic), add 90 µL of acetonitrile, 60 µL of pyridine (acting as a catalyst and acid scavenger), 200 µL of anhydrous ethanol, and 70 µL of IBCF. Vortex vigorously for 5 minutes at room temperature[5].
Liquid-Liquid Extraction: Add 1.0 mL of high-purity hexane to extract the derivatized analyte. Centrifuge at 3000 rpm for 3 minutes to cleanly separate the phases. Transfer the upper organic (hexane) layer to an autosampler vial.
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Self-Validation Step: Run a "derivatization blank" (reagents only, no analyte) to confirm the absence of artifact peaks generated by the IBCF reagent or pyridine catalyst.
ICH Q2(R2) Validation Framework
To prove that the analytical procedure is fit for its intended purpose, the selected method must undergo rigorous validation under the [6].
Specificity & Selectivity: The method must unequivocally identify 2-(1H-Imidazol-4-yl)propan-1-amine in the presence of synthetic impurities. Specificity is proven by demonstrating baseline chromatographic resolution (
Rs>1.5
) from known positional isomers (e.g., 2-(1H-imidazol-4-yl)ethanamine) and synthetic precursors.
Linearity & Range: Linearity must be evaluated across a minimum of 5 concentration levels spanning 50% to 150% of the nominal specification limit. The acceptance criterion is a coefficient of determination (
R2
)
≥0.995
[4].
Accuracy (Recovery): Accuracy is established by spiking known quantities of the reference standard into a blank matrix at three levels (e.g., 80%, 100%, 120%). The results should be cross-verified using an orthogonal procedure (e.g., comparing HILIC-MS/MS results against the GC-MS method) to rule out systematic bias[7]. Acceptable recovery ranges from 95.0% to 105.0%.
Precision (Repeatability): Assess system variance by performing 6 independent replicate preparations of the 100% test concentration. The Relative Standard Deviation (RSD) for the calculated purity must be
≤2.0%
[6].
Robustness: Introduce deliberate, minor variations to the method parameters. For this specific imidazole derivative, the most critical parameter is the mobile phase pH. Because the imidazole ring has a pKa of ~6.8, a slight pH shift in the mobile phase (e.g., from 3.0 to 4.0) could alter the ionization state, drastically impacting retention time and ESI+ efficiency. Robustness testing ensures the method remains reliable under routine laboratory fluctuations.
References
Title : Validation of Analytical Procedures Q2(R2)
Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL :[Link]
Title : ICH Q2 (R2) Validation of Analytical Procedures
Source : MasterControl Quality and Compliance
URL :[Link]
Title : A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices
Source : MDPI (Chemosensors)
URL :[Link]
Title : A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry
Source : Atmospheric Research
URL :[Link]
Title : An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples
Source : MDPI (Molecules)
URL :[Link]
A Comparative In Vivo Half-Life Analysis: 2-(1H-Imidazol-4-yl)propan-1-amine (β-methylhistamine) vs. Thioperamide
A Technical Guide for Researchers in Drug Development In the landscape of histamine receptor research, understanding the pharmacokinetic profiles of key ligands is paramount for the design and interpretation of preclinic...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Drug Development
In the landscape of histamine receptor research, understanding the pharmacokinetic profiles of key ligands is paramount for the design and interpretation of preclinical studies. This guide provides a comparative analysis of the in vivo half-life of two critical research compounds: 2-(1H-imidazol-4-yl)propan-1-amine, also known as β-methylhistamine, and thioperamide. While both are pivotal tools for investigating the histaminergic system, their distinct structures and mechanisms of action as a histamine H3 receptor agonist and antagonist, respectively, suggest divergent metabolic fates and in-body residence times.
Introduction to the Compounds
2-(1H-Imidazol-4-yl)propan-1-amine (β-methylhistamine) is a methylated analog of histamine. Due to its structural similarity to histamine, it serves as a valuable tool for studying histamine receptor pharmacology, particularly as an H3 receptor agonist. Its pharmacokinetic profile is of significant interest as it is closely tied to the metabolic pathways of endogenous histamine.
Thioperamide is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1] It is extensively used in preclinical research to probe the functions of the H3 receptor in various physiological processes, including wakefulness and cognition.[1][2] Its ability to cross the blood-brain barrier makes it a key compound for central nervous system studies.[3]
Comparative Pharmacokinetic Profile
The in vivo half-life of a compound is a critical determinant of its duration of action and dosing schedule. Below is a summary of the available pharmacokinetic data for β-methylhistamine and thioperamide in rodent models. It is important to note that direct, head-to-head comparative studies are scarce, and data for β-methylhistamine is less abundant than for the more extensively studied thioperamide.
Data Scarcity for β-methylhistamine: There is a notable lack of direct studies reporting the in vivo half-life of β-methylhistamine. Its pharmacokinetic properties are often inferred from its structural relationship to histamine and its primary metabolite, N-methylhistamine. Histamine itself has a very short half-life of approximately one minute.[6] N-methylhistamine, a more stable metabolite, has a significantly longer half-life of around 43 minutes in rats, suggesting that β-methylhistamine likely undergoes rapid metabolism and clearance.[4][6]
Dose-Dependent Half-Life of Thioperamide: The half-life of thioperamide in rats is markedly dose-dependent.[3] At lower intraperitoneal doses (10 mg/kg), it exhibits a relatively short half-life of 2 hours. However, at higher doses (60 mg/kg), the half-life extends to 10 hours.[3] This non-linear pharmacokinetic behavior is likely attributable to the saturation of metabolic enzymes or plasma protein binding.[3]
Route of Administration Matters: The route of administration significantly impacts the observed half-life. The intravenous administration of thioperamide results in a much shorter half-life (26.9 minutes) compared to intraperitoneal administration (120 minutes at the same dose).[3][5] This difference is likely due to the first-pass metabolism and absorption kinetics associated with the intraperitoneal route.
Experimental Protocol for In Vivo Half-Life Determination in Rodents
To provide a practical framework for researchers, a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study to determine the half-life of a small molecule like β-methylhistamine or thioperamide is outlined below.
1. Animal Model Selection and Acclimation:
Species and Strain: Male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.[2] The choice of species should be justified based on the specific research question and available metabolic data.
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment to minimize stress-related physiological changes.[2] They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have free access to food and water.[2]
2. Formulation and Administration:
Vehicle Selection: The compound should be dissolved or suspended in a suitable, non-toxic vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of polyethylene glycol (PEG) 400, and water.[2] The final formulation should be sterile and administered at a volume appropriate for the animal's size (e.g., 5 mL/kg for rats, 10 mL/kg for mice via oral gavage).
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) depends on the intended clinical application and the specific pharmacokinetic parameters to be investigated. For determining the elimination half-life, intravenous administration is often preferred as it bypasses absorption variability.
3. Blood Sampling:
Serial Sampling: To construct a pharmacokinetic profile from a single animal, a serial blood sampling technique is employed.[7] This reduces inter-animal variability and the number of animals required.
Sampling Sites: In rats, blood can be collected from the tail vein or saphenous vein. In mice, submandibular or saphenous vein bleeding is common.[7]
Time Points: A typical sampling schedule for an intravenous study might include pre-dose (0), and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[8] The time points should be adjusted based on the expected half-life of the compound.
Sample Collection and Processing: Blood samples (typically 100-200 µL) are collected into tubes containing an anticoagulant (e.g., EDTA).[2] Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[2]
4. Bioanalytical Method:
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]
Sample Preparation: A protein precipitation method using a cold organic solvent like acetonitrile or methanol is typically used to extract the drug from plasma.[2] An internal standard (ideally a stable isotope-labeled version of the analyte) is added to correct for extraction variability.[10]
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
5. Pharmacokinetic Data Analysis:
Non-Compartmental Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including the elimination rate constant (kₑ) and the half-life (t½ = 0.693/kₑ). Other parameters such as the area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are also calculated.
Visualizing the Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Mechanistic Insights into Half-Life Differences: A Metabolic Perspective
The disparity in the in vivo half-lives of β-methylhistamine and thioperamide can be attributed to their distinct metabolic pathways.
Metabolism of β-methylhistamine:
As a close structural analog of histamine, β-methylhistamine is likely metabolized by the same enzymatic machinery. The primary routes of histamine metabolism are methylation by histamine-N-methyltransferase (HNMT) and oxidation by diamine oxidase (DAO).[11] The resulting metabolites are then further processed and excreted. This efficient, multi-pathway clearance system contributes to the short half-life of histamine and, presumably, β-methylhistamine.
Metabolism of Thioperamide:
The metabolism of thioperamide is less clearly defined in the public literature. However, as a more complex heterocyclic molecule, it is likely to undergo hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The dose-dependent nature of its half-life strongly suggests that at higher concentrations, the metabolic enzymes responsible for its clearance become saturated, leading to a slower elimination rate and a prolonged half-life.[3]
cross-validation of 2-(1h-Imidazol-4-yl)propan-1-amine ELISA detection kits
Title : Cross-Validation of 2-(1H-Imidazol-4-yl)propan-1-amine ELISA Detection Kits: A Comprehensive Comparison Guide Executive Summary 2-(1H-imidazol-4-yl)propan-1-amine (a methylated histamine homologue) serves as a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Cross-Validation of 2-(1H-Imidazol-4-yl)propan-1-amine ELISA Detection Kits: A Comprehensive Comparison Guide
Executive Summary
2-(1H-imidazol-4-yl)propan-1-amine (a methylated histamine homologue) serves as a critical biomarker in mast cell degranulation studies and as a highly specific ligand in H3/H4 histamine receptor pharmacology. Due to its low molecular weight and structural homology to endogenous histamine, accurate quantification in complex biological matrices (e.g., plasma, cerebrospinal fluid, and cell culture supernatants) presents a significant analytical challenge. This guide objectively cross-validates commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits against gold-standard LC-MS/MS methodologies, providing researchers with the mechanistic insights and self-validating protocols necessary to ensure data integrity.
Mechanistic Causality: The Derivatization Imperative
When detecting small biogenic amines like 2-(1H-imidazol-4-yl)propan-1-amine (MW ~125 Da), traditional sandwich ELISA formats are fundamentally non-viable. The molecule is physically too small to accommodate the simultaneous binding of two distinct antibodies (capture and detection) due to severe steric hindrance. Furthermore, its high polarity and rapid metabolism in biological fluids make direct antibody recognition highly unstable.
To circumvent this, detection relies on a Competitive ELISA format coupled with mandatory pre-assay Acylation (Derivatization) [1].
The Causality of Acylation : During sample preparation, an acylation reagent is introduced to quantitatively convert the primary amine of the target into an N-acyl derivative[1]. This chemical modification serves two critical purposes:
It significantly increases the molecular footprint and reduces the polarity of the target, stabilizing the epitope for antibody recognition.
It mirrors the structure of the solid-phase antigen coated on the microtiter plate, ensuring that the sample analyte and the plate-bound antigen compete with equal affinity for the limited binding sites of the primary antiserum[1].
Cross-Validation & Methodology Comparison
Selecting the appropriate detection kit depends on the required specificity and matrix. Broad-spectrum histamine kits often exhibit high cross-reactivity with methylated derivatives, making them suitable for total histaminergic activity screening, whereas specific methylhistamine kits or LC-MS/MS are required for discrete quantification[2].
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. If the acylation step fails, the competitive equilibrium will not shift, resulting in a false-maximum signal (OD 450nm) across all sample wells.
Step 1: Sample Equalization
Aliquot 20 µL of the biological sample (e.g., heparin plasma) into a reaction tube.
Add 500 µL of Release Buffer and incubate at 90°C for 10 minutes to release bound amines from carrier proteins[1].
Centrifuge at 2,000 x g for 10 minutes. Transfer 50 µL of the supernatant to the acylation plate.
Reconstitute the Acylation Reagent in the provided solvent immediately prior to use (must be a homogeneous, crystal-free solution)[1][5].
Add 10 µL of the Acylation Reagent to each well containing the equalized samples, standards, and controls.
Validation Check: Observe a transient color change (often to violet/pink) indicating active derivatization[6]. Mix on an orbital shaker for 5 minutes.
Step 3: Competitive Incubation
Transfer 25 µL of the acylated samples into the Antigen-Coated Microtiter Plate[1].
Add 100 µL of the Antiserum Conjugate (Primary Antibody) to all wells[7].
Incubate for 20 minutes at room temperature on an orbital shaker. Causality: Acylated target molecules in the sample compete with the plate-bound antigen for the primary antibody. High sample concentration = less antibody bound to the plate[5].
Step 4: Detection & Readout
Aspirate and wash the plate 4 times with 300 µL Wash Buffer to remove unbound complexes[6].
Add 100 µL of TMB Substrate and incubate in the dark for 20 minutes[6].
Stop the reaction with 100 µL Stop Solution and read the Optical Density (OD) at 450 nm within 15 minutes[6]. Signal intensity is inversely proportional to the target concentration[5].
Experimental Workflow Visualization
Competitive ELISA workflow detailing the critical acylation step for biogenic amine detection.
Waters Corporation. Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites. Retrieved from [Link]
Zhang, Y., et al. (2011). Development and validation of a sample stabilization strategy and a UPLC-MS/MS method for the simultaneous quantitation of acetylcholine (ACh), histamine (HA), and its metabolites in rat cerebrospinal fluid (CSF). PubMed. Retrieved from[Link]
Biocompare. 1-Methylhistamine ELISA Kit Specifications. Retrieved from [Link]
As a Senior Application Scientist, I recognize that handling highly potent neuroactive compounds requires moving beyond basic compliance. 2-(1H-imidazol-4-yl)propan-1-amine , widely known in pharmacological research as α...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling highly potent neuroactive compounds requires moving beyond basic compliance. 2-(1H-imidazol-4-yl)propan-1-amine , widely known in pharmacological research as α-methylhistamine , is a highly selective and brain-penetrant histamine H3-receptor agonist[1]. Because it is biologically active at nanomolar concentrations (
Kd≈50.3 nM
) and readily crosses the blood-brain barrier, occupational exposure can lead to unintended systemic neurotransmitter modulation[1].
This guide provides a self-validating, causality-driven framework for the safe handling, spill containment, and terminal disposal of α-methylhistamine and its associated salts (dihydrochloride or dihydrobromide).
Physicochemical & Hazard Profiling
To design an effective disposal and handling protocol, we must first understand the molecular behavior of the compound. The presence of an aliphatic amine and an imidazole ring makes this compound basic and highly irritating to mucosal membranes. Furthermore, its salt forms (hydrochloride/hydrobromide) dictate the toxic byproducts released during thermal destruction.
Table 1: Quantitative Hazard & Property Summary
Parameter
Specification / Designation
Causality / Operational Impact
Target Organs
Respiratory system, Central Nervous System
High lipophilicity allows systemic absorption; triggers H3-mediated feedback inhibition of neurotransmitters.
Hazard Statements
H315, H319, H335
Direct interaction with epithelial tissue causes localized inflammation (Skin/Eye/Respiratory irritation)[2].
Precautionary Codes
P261, P280, P305+P351+P338
Mandates strict prevention of dust aerosolization and requires full mucosal barrier protection.
Thermal Decomposition
CO, CO
2
, NO
x
, HCl, or HBr
Heating to decomposition breaks the imidazole ring (releasing NO
x
) and volatilizes halogen salts (HCl/HBr)[2].
Operational Safety & Handling Protocol
Standard benchtop handling is insufficient for potent H3 agonists. The following methodology ensures that the compound remains isolated from the researcher's respiratory tract.
Step-by-Step Handling Methodology:
Engineering Controls Validation: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s. This prevents the aerosolization of fine powders.
PPE Donning: Equip a particulate respirator (N95 or P3 equivalent) to block inhalation of airborne micro-particles. Wear double nitrile gloves (to prevent permeation) and tightly sealed chemical splash goggles.
Static Mitigation: α-Methylhistamine salts can hold static charges. Use anti-static weighing boats and non-sparking spatulas to prevent sudden powder dispersion[3].
Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with a damp cloth (water/ethanol mixture). The moisture suppresses dust. Dispose of the cloth immediately as solid hazardous waste.
Spill Response & Containment Methodology
In the event of a breach, immediate containment is required to prevent environmental release and secondary exposure.
Step-by-Step Spill Remediation:
Isolation & Evacuation: Immediately evacuate non-essential personnel from the spill zone. Remove all sources of ignition, as suspended organic dust presents a deflagration hazard[3].
Dust Suppression (Critical Step): Do not use dry sweeping. Dry sweeping forces active pharmaceutical ingredients (APIs) into the breathing zone. Instead, lightly mist the spilled powder with pure water to bind the particles, or carefully cover the area with damp absorbent pads[2].
Collection: Use spark-proof tools to shovel the absorbed, damp material into a sealable, chemically compatible high-density polyethylene (HDPE) container[3].
Chemical Remediation: Wash the affected surface with copious amounts of soap and water. Collect all liquid rinsate; under no circumstances should this rinsate be discharged into the municipal sewer[3].
Terminal Disposal & Destruction Plan
Because α-methylhistamine is classified as hazardous waste, it cannot be processed through standard municipal waste streams. The molecular structure dictates that incineration is the only viable method for complete destruction, but it must be heavily controlled.
Workflow detailing the segregation, treatment, and disposal logic for alpha-methylhistamine waste.
Step-by-Step Disposal Execution:
Waste Segregation: Strictly separate solid waste (powders, PPE, absorbent pads) from liquid waste (aqueous rinsates or organic solvent solutions). Keep all waste in tightly closed, labeled containers[4].
Facility Transfer: Transfer the sealed containers to a licensed chemical destruction plant. Ensure the manifest clearly identifies the presence of nitrogenous and halogenated compounds[3].
Controlled Incineration (The Causality): The facility must destroy the compound via controlled incineration equipped with flue gas scrubbing[3].
Why? At high temperatures, the imidazole ring decomposes into highly toxic nitrogen oxides (NO
x
). Furthermore, the dihydrochloride or dihydrobromide salts will liberate corrosive hydrogen chloride (HCl) or hydrogen bromide (HBr) gases[2]. Alkaline flue gas scrubbers are mandatory to neutralize these acidic emissions before atmospheric release.
Contaminated Packaging Management: Empty primary containers retain hazardous micro-residues. Execute a strict Triple Rinse Protocol using a compatible solvent (e.g., water or ethanol, depending on the residue state).
Container Destruction: Following the rinse, physically puncture or crush the packaging to render it unusable for any other purpose. The deformed packaging can then be routed to a sanitary landfill or directly incinerated[3].
References
Fisher Scientific. "SAFETY DATA SHEET: (R)-(-)-alpha-Methylhistamine dihydrochloride". Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-(1H-Imidazol-4-yl)propan-1-amine (α-Methylhistamine)
Handling 2-(1H-imidazol-4-yl)propan-1-amine, universally recognized in pharmacology as α-methylhistamine, requires a paradigm shift from standard chemical handling to potent active pharmaceutical ingredient (API) protocols. As a highly selective histamine H3 receptor agonist[1], this compound is pivotal in neurological research, particularly concerning neurotransmitter regulation and gastric acid secretion. However, its dual nature as both a chemical irritant and a potent biological modulator necessitates rigorous operational and personal protective equipment (PPE) strategies.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with a self-validating, step-by-step operational framework. This ensures absolute safety, compliance, and experimental integrity when handling this potent compound.
Hazard Profile & Mechanistic Causality
To implement effective safety measures, one must understand the causality behind the hazard. α-Methylhistamine is typically supplied as a dihydrochloride or dihydrobromide salt (CAS: 75614-89-0)[1].
Chemical Hazards (GHS Classification): The crystalline solid is classified as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via single exposure (STOT SE 3, H335)[2]. The causality here is straightforward: the acidic nature of the hydrochloride/hydrobromide salts upon contact with mucosal membranes or skin moisture leads to localized, severe tissue irritation.
Biological Hazards (Pharmacological Potency): Beyond basic irritation, accidental inhalation or dermal absorption of this compound can trigger systemic H3 receptor activation. H3 receptors are presynaptic autoreceptors and heteroreceptors primarily located in the central and enteric nervous systems[3]. Activation inhibits the release of histamine, acetylcholine, and dopamine. Consequently, unintended exposure can lead to neurological or gastrointestinal effects, such as the inhibition of gastric acid secretion[1].
Histamine H3 Receptor Signaling Pathway Activated by α-Methylhistamine
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for potent receptor agonists. The following matrix outlines the required equipment and the mechanistic rationale for each choice, ensuring a self-validating protective barrier where the failure of one layer is mitigated by the next.
PPE Category
Specification
Mechanistic Rationale (Causality)
Eye Protection
EN 166 compliant, tightly fitting safety goggles.
Prevents crystalline dust aerosols from contacting the ocular mucosa, mitigating severe eye irritation (H319)[2].
Hand Protection
Double-layered Nitrile gloves (minimum 0.11 mm thickness).
The primary layer protects against the chemical irritant; the secondary layer prevents dermal absorption of the potent H3 agonist if the outer glove is breached.
Respiratory Protection
NIOSH N95, MSHA, or EN 149:2001 FFP2/FFP3 approved particulate respirator.
Essential when handling the dry powder outside a closed system to prevent inhalation of micro-particles (STOT SE 3)[2].
Body Protection
Disposable, fluid-resistant lab coat with elastic cuffs.
Prevents powder accumulation on personal clothing and subsequent secondary exposure outside the laboratory environment.
Operational Workflow: Safe Handling & Weighing
Weighing potent crystalline solids is the highest-risk procedure due to the potential for aerosolization. This protocol is designed as a self-validating system: each step verifies the safety of the previous one, ensuring the hazard is neutralized before the material ever leaves the containment zone.
Step-by-Step Weighing Methodology:
Environmental Preparation: Ensure the analytical balance is located within a certified powder weighing hood or a Class II Type B2 Biological Safety Cabinet (BSC). Causality: These enclosures provide inward directional airflow, capturing aerosolized particulates before they reach the operator's breathing zone[2].
Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Causality: Crystalline salts like α-methylhistamine dihydrochloride are highly prone to static cling, which can cause sudden, uncontrolled powder dispersion.
Tare and Transfer: Tare a sealable glass vial on the balance. Carefully transfer the required mass (e.g., 10 mg) into the vial using a micro-spatula.
In-Hood Solubilization: Do not remove the dry powder from the hood. Immediately reconstitute the compound in the appropriate solvent. α-Methylhistamine dihydrochloride is highly soluble in DMSO (up to 20 mg/mL) and PBS pH 7.2 (up to 10 mg/mL)[1]. Causality: Solubilizing the compound inside the controlled environment completely eliminates the inhalation hazard associated with dry powders.
Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the vial with a 70% ethanol-soaked lint-free wipe before transferring it to the general experimental area.
Step-by-Step Operational Workflow for Handling Potent H3 Agonists
Spill Response & Decontamination Plan
In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination and aerosolization.
Step-by-Step Spill Protocol:
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the facility.
Suppress Aerosolization: Do NOT sweep the dry powder. Cover the spill gently with absorbent paper towels.
Wet Wiping: Lightly mist the paper towels with water or a 10% bleach solution. Causality: Wetting the powder dissolves the salt and prevents dust formation during cleanup[2].
Collection: Carefully fold the wet towels inward, trapping the dissolved compound, and place them into a designated hazardous waste bag[2].
Surface Decontamination: Wash the spill surface thoroughly with soapy water to remove residual acidic salts, followed by a final wipe down with 70% ethanol to ensure complete removal of the API.
Waste Disposal Plan
All materials contaminated with α-methylhistamine must be treated as hazardous pharmacological waste.
Solid Waste: Used gloves, weigh boats, and decontamination wipes must be placed in double-sealed, clearly labeled hazardous waste bags.
Liquid Waste: Unused stock solutions (e.g., in DMSO or PBS) should be collected in compatible, clearly labeled liquid hazardous waste carboys. Do not pour down the drain, as the ecological impact of potent H3 agonists in local water systems is not fully established[2].
Incineration: Arrange for disposal via a licensed hazardous waste contractor for high-temperature incineration, which effectively destroys the active imidazole ring structure.
References
[1] Title: R-(−)-α-Methylhistamine (hydrochloride) - Cayman Chemical
Source: caymanchem.com
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